Product packaging for 5-Fluoro-2-methoxyphenylboronic acid(Cat. No.:CAS No. 179897-94-0)

5-Fluoro-2-methoxyphenylboronic acid

Cat. No.: B069507
CAS No.: 179897-94-0
M. Wt: 169.95 g/mol
InChI Key: CCQKIRUMTHHPSX-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxyphenylboronic acid is a high-purity, multifunctional boronic acid building block essential for modern synthetic organic chemistry, particularly in the construction of complex biaryl systems via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its distinct molecular structure, featuring an electron-withdrawing fluorine substituent and an electron-donating methoxy group on the aromatic ring, creates a unique electronic profile that influences the reactivity and steric accessibility of the boronic acid functional group. This makes it an invaluable reagent for medicinal chemists in the design and synthesis of novel pharmaceutical candidates, agrochemicals, and advanced organic materials. Researchers utilize this compound to incorporate the 5-fluoro-2-methoxyphenyl moiety into larger molecular architectures, a scaffold often explored for its potential bioactivity in drug discovery programs targeting central nervous system disorders, oncology, and infectious diseases. The mechanism of action in its primary application involves a catalytic cycle where the boronic acid group undergoes transmetalation with an organopalladium complex, facilitating the formation of a new carbon-carbon bond between its aryl group and the aryl or vinyl group of an organohalide partner. This process enables the efficient and precise assembly of conjugated systems that are difficult to access through other synthetic pathways. Supplied for research applications only, this compound is rigorously quality-controlled to ensure optimal performance in demanding synthetic sequences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BFO3 B069507 5-Fluoro-2-methoxyphenylboronic acid CAS No. 179897-94-0

Properties

IUPAC Name

(5-fluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQKIRUMTHHPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382204
Record name 5-Fluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179897-94-0
Record name 5-Fluoro-2-methoxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179897-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoro-2-methoxyphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 179897-94-0[1][2][3][4]

This technical guide provides an in-depth overview of 5-Fluoro-2-methoxyphenylboronic acid, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Properties and Safety Information

This compound is an organic compound that serves as a crucial building block in various organic syntheses. It typically appears as a white to off-white crystalline powder.[3]

Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₈BFO₃[4]
Molecular Weight 169.95 g/mol [1][4]
Melting Point 144-153 °C[1]
Boiling Point 337.1 °C at 760 mmHg
Density 1.26 g/cm³
Solubility Soluble in Methanol
Flash Point 157.6 °C
Identification and Registration
IdentifierValueSource
CAS Number 179897-94-0[1][2][3][4]
EC Number 605-875-8[4]
MDL Number MFCD01863526[1]
PubChem CID 2782673[4]
Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5][6][7] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a Type N95 (US) respirator, should be used when handling this compound.[1]

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P280 Wear protective gloves/protective clothing/eye protection/face protection
P302+P352 IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Applications in Organic Synthesis

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[3] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound is also utilized in copper-catalyzed arylation reactions.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide. This protocol is a general guideline and may require optimization based on the specific substrate.

Materials and Equipment
  • Reagents:

    • This compound (1.2 equivalents)

    • Aryl bromide (1.0 equivalent)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)

    • Base (e.g., anhydrous potassium carbonate, 2.0 equivalents)

    • Solvent (e.g., 1,4-dioxane (B91453) and water, 4:1 mixture)

    • Ethyl acetate (B1210297)

    • Brine solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Silica (B1680970) gel for column chromatography

  • Equipment:

    • Schlenk flask or round-bottom flask with a condenser

    • Magnetic stir bar and stir plate

    • Inert gas supply (Argon or Nitrogen)

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) apparatus

    • Column chromatography setup

Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.03 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) to the flask. The volume should be sufficient to create a stirrable mixture (approximately 5-10 mL per mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation Ar'-B(OH)2 (activated by base) pdiir Ar-Pd(II)L2-Ar' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reagents Ar-X + Ar'-B(OH)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) setup Reaction Setup in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-100 °C, 4-24h) solvent->reaction monitoring Monitor Progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute with Water - Extract with Ethyl Acetate - Wash with Brine - Dry and Concentrate monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Final Product: Pure Biaryl Compound purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxyphenylboronic acid is a valuable synthetic intermediate, widely employed in the fields of medicinal chemistry and materials science. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex biaryl and heteroaryl structures. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering experimental protocols and in-depth data analysis to support researchers in its preparation and application.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈BFO₃[1]
Molecular Weight 169.95 g/mol [1]
Melting Point 144-153 °C[2]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in methanol.[2]
CAS Number 179897-94-0[1]

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the lithiation of a substituted anisole (B1667542) or a Grignard reaction from a corresponding aryl halide. Both methods involve the formation of an organometallic intermediate followed by quenching with a trialkyl borate (B1201080) ester.

Synthesis via Lithiation of 4-Fluoroanisole (B119533)

This method involves the ortho-lithiation of 4-fluoroanisole, directed by the methoxy (B1213986) group, followed by reaction with a borate ester.

To a solution of 4-fluoroanisole (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), cooled to -78 °C, is slowly added n-butyllithium (1.1 equivalents) as a solution in hexanes. The reaction mixture is stirred at this temperature for 2-3 hours to ensure complete lithiation. Triisopropyl borate (1.2 equivalents) is then added dropwise, and the mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is acidified to pH 2 with hydrochloric acid and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization.

Synthesis via Grignard Reaction of 2-Bromo-4-fluoroanisole (B1266214)

An alternative and commonly used method is the formation of a Grignard reagent from 2-bromo-4-fluoroanisole.[3]

Magnesium turnings (1.5 equivalents) are activated in a flame-dried flask under an inert atmosphere. A solution of 2-bromo-4-fluoroanisole (1.0 equivalent) in anhydrous THF is added dropwise to initiate the Grignard reaction, which may require gentle heating. Once the reaction is initiated, the remaining solution of the aryl bromide is added at a rate to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours. The Grignard solution is then cooled to -78 °C and transferred via cannula to a solution of trimethyl borate (1.2 equivalents) in anhydrous THF at -78 °C. The mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and acidified with hydrochloric acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by recrystallization.[4][5]

Purification and Characterization

Purification

Recrystallization is the most common method for purifying this compound. A suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate or acetone) and a non-polar solvent (e.g., hexanes or petroleum ether), can be used to obtain a crystalline solid of high purity.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques.

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group. The fluorine atom will cause splitting of the adjacent proton signals.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.[6]

Table 2: Representative NMR Data (Predicted)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H ~7.5ddJ ≈ 9, 3H-6
~7.1dddJ ≈ 9, 8, 3H-4
~6.9ddJ ≈ 9, 4H-3
~3.9s--OCH₃
~8.0br s--B(OH)₂
¹³C ~160 (d)d¹JCF ≈ 245C-5
~155s-C-2
~125 (d)d²JCF ≈ 23C-4
~118 (d)d²JCF ≈ 8C-6
~115 (d)d³JCF ≈ 3C-1
~112 (d)d³JCF ≈ 21C-3
~56s--OCH₃

Note: Predicted values are based on typical chemical shifts and coupling constants for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]+ should be observed at m/z corresponding to the molecular weight (169.95). Common fragmentation patterns for phenylboronic acids involve the loss of water (H₂O) and the boronic acid group [-B(OH)₂].[7]

The FTIR spectrum provides information about the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200BroadO-H stretch (from B(OH)₂)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃)
1600-1585Medium-StrongAromatic C=C stretch
1500-1400Medium-StrongAromatic C=C stretch
1350-1300StrongB-O stretch
1250-1200StrongAsymmetric C-O-C stretch (aryl ether)
1100-1000StrongC-F stretch
900-675StrongAromatic C-H out-of-plane bend

Experimental and Logical Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_grignard Grignard Formation cluster_borylation Borylation cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 2-Bromo-4-fluoroanisole grignard Reaction with Mg in THF start->grignard borylation Reaction with Trimethyl borate at -78°C grignard->borylation workup Acidic Work-up (HCl) borylation->workup purification Recrystallization workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via the Grignard route.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Confirmation product Purified this compound nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ftir FTIR Spectroscopy product->ftir structure Structure and Purity Confirmation nmr->structure ms->structure ftir->structure

Caption: Workflow for the characterization and structural confirmation of the synthesized product.

Conclusion

This technical guide has outlined the key procedures for the synthesis and characterization of this compound. The provided experimental protocols for both the lithiation and Grignard routes, along with the detailed characterization data, serve as a valuable resource for researchers in organic synthesis and drug development. The successful synthesis and purification of this important building block are crucial for its effective application in the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Safety of 5-Fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety information for 5-Fluoro-2-methoxyphenylboronic acid (CAS No: 179897-94-0), compiled from various safety data sheets. All quantitative data has been summarized for clarity, and key safety workflows are visualized to ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are crucial for its proper handling and storage. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C7H8BFO3[1]
Molecular Weight 169.95 g/mol [1][2]
Appearance White to off-white powder/solid[3]
Melting Point 144-153 °C[2][3]
Flash Point Not applicable[2]
Assay ≥95%[2]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity.

GHS Hazard Classification

The following table outlines the GHS hazard classifications for this compound.

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Acute Toxicity, OralCategory 4
Specific target organ toxicity (single exposure)Category 3

Note: The percentage of sources classifying the substance under each hazard statement varies. For instance, H315 (Causes skin irritation) and H319 (Causes serious eye irritation) are listed by 91.7% of providers, while H302 (Harmful if swallowed) is listed by 25%.[1]

GHS Pictograms and Signal Word
  • Pictogram: Irritant (Exclamation Mark)

  • Signal Word: Warning

Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.

The GHS classification process follows a logical workflow to determine the appropriate hazard communication elements.

GHS Classification Workflow cluster_0 Hazard Identification cluster_1 Hazard Classification cluster_2 Hazard Communication Data_Collection Collect Toxicological and Physicochemical Data Hazard_Evaluation Evaluate Data Against GHS Criteria Data_Collection->Hazard_Evaluation Classify_Hazards Assign Hazard Classes (e.g., Skin Irrit. 2, Eye Irrit. 2) Hazard_Evaluation->Classify_Hazards Assign_Signal_Word Assign Signal Word ('Warning') Classify_Hazards->Assign_Signal_Word Assign_Pictogram Select Pictogram (Exclamation Mark) Classify_Hazards->Assign_Pictogram Assign_Hazard_Statements Assign H-Statements (H315, H319, H335, H302) Classify_Hazards->Assign_Hazard_Statements Assign_Precautionary_Statements Assign P-Statements Classify_Hazards->Assign_Precautionary_Statements

GHS Classification Workflow for this compound.

First-Aid Measures

In the event of exposure, prompt and appropriate first-aid is essential. The following measures are recommended.

Exposure RouteFirst-Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[4]
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[4]

The decision-making process for administering first aid can be visualized as follows:

First_Aid_Procedure cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Exposure Exposure Occurs Identify_Route Identify Route of Exposure Exposure->Identify_Route Move_To_Fresh_Air Move to Fresh Air Identify_Route->Move_To_Fresh_Air Inhalation Wash_With_Soap_Water Wash with Plenty of Soap & Water Identify_Route->Wash_With_Soap_Water Skin Rinse_Eyes Rinse Cautiously with Water for several minutes Identify_Route->Rinse_Eyes Eye Rinse_Mouth Rinse Mouth with Water Identify_Route->Rinse_Mouth Ingestion Seek_Medical_Attention_Inhalation Call POISON CENTER or Doctor if unwell Move_To_Fresh_Air->Seek_Medical_Attention_Inhalation Check_Irritation_Skin Skin Irritation Occurs? Wash_With_Soap_Water->Check_Irritation_Skin Seek_Medical_Attention_Skin Get Medical Advice Check_Irritation_Skin->Seek_Medical_Attention_Skin Yes Remove_Contaminated_Clothing Remove and Wash Contaminated Clothing Check_Irritation_Skin->Remove_Contaminated_Clothing No Seek_Medical_Attention_Skin->Remove_Contaminated_Clothing Check_Irritation_Eye Eye Irritation Persists? Rinse_Eyes->Check_Irritation_Eye Seek_Medical_Attention_Eye Get Medical Advice Check_Irritation_Eye->Seek_Medical_Attention_Eye Yes Do_Not_Induce_Vomiting Do NOT Induce Vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Seek_Medical_Attention_Ingestion Get Medical Attention if symptoms occur Do_Not_Induce_Vomiting->Seek_Medical_Attention_Ingestion

First-Aid Decision Tree for Exposure Incidents.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the compound.

Handling
  • Ventilation: Use only outdoors or in a well-ventilated area.[4]

  • Personal Hygiene: Wash hands and face thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[5]

  • Avoid Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Dust Formation: Avoid dust formation.[4]

Storage
  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6] Some sources recommend refrigeration.[6]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[4]

  • Atmosphere: Store under an inert atmosphere.[4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5]

  • Skin Protection: Wear protective gloves. The type of glove should be selected based on the specific application and duration of use.

  • Respiratory Protection: If ventilation is inadequate, use a dust respirator.[5]

  • Body Protection: Wear suitable protective clothing.

The workflow for safe handling and storage is outlined in the diagram below.

Handling_and_Storage_Workflow cluster_Handling Safe Handling Procedures cluster_Storage Proper Storage Conditions cluster_Spill Spill & Disposal Engineering_Controls Use in Well-Ventilated Area (e.g., Fume Hood) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Engineering_Controls->PPE Personal_Hygiene Wash Hands After Handling No Eating/Drinking in Lab PPE->Personal_Hygiene Avoid_Generation Avoid Dust/Aerosol Generation Personal_Hygiene->Avoid_Generation Spill_Response Sweep Up and Place in Suitable Container for Disposal Avoid_Generation->Spill_Response If Spill Occurs Container Keep Container Tightly Closed Location Store in a Cool, Dry, Well-Ventilated Place Container->Location Incompatibles Store Away From Incompatible Materials (Oxidizers, Acids, Bases) Location->Incompatibles Disposal Dispose of Contents/Container According to Regulations Spill_Response->Disposal

Workflow for Safe Handling, Storage, and Disposal.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and hydrogen fluoride.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Stability and Reactivity

  • Chemical Stability: The product is stable under recommended storage conditions.[6][7]

  • Conditions to Avoid: Avoid dust formation and excess heat.[4]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[4]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[4]

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties have not been fully investigated. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][4]

Disclaimer: This document is intended as an in-depth technical guide and is based on publicly available Safety Data Sheet information. It is not a substitute for a formal SDS provided by the manufacturer. Always refer to the original SDS for the most current and complete safety information before handling this chemical.

References

The Pivotal Role of 5-Fluoro-2-methoxyphenylboronic Acid in Synthetic Chemistry and Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxyphenylboronic acid is a key synthetic building block, prized for its utility in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed experimental protocol for its application in Suzuki-Miyaura coupling. While a definitive experimental crystal structure is not publicly available in crystallographic databases, this paper compiles the existing data to offer a valuable resource for researchers leveraging this versatile reagent in organic synthesis and medicinal chemistry.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Among these, this compound has emerged as a particularly valuable reagent. Its unique electronic properties, stemming from the presence of a fluorine atom and a methoxy (B1213986) group on the phenyl ring, enhance its reactivity and selectivity in palladium-catalyzed cross-coupling reactions.[1] This makes it an important intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[1][2] This guide summarizes the known properties of this compound and provides a practical workflow for its most common application.

Physicochemical Properties

While a detailed crystallographic analysis is not currently available in the public domain, a summary of the key physical and chemical properties of this compound has been compiled from various sources. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValue
Molecular Formula C₇H₈BFO₃
Molecular Weight 169.95 g/mol [1][3]
Appearance White to off-white crystalline powder[2]
Melting Point 144-153 °C[2][3]
Solubility Soluble in Methanol[2]
CAS Number 179897-94-0[1][3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.

General Reaction Scheme

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an organohalide or triflate. A base is required to activate the boronic acid.

Suzuki_Miyaura_Reaction reactant1 This compound product Coupled Product reactant1->product reactant2 Aryl/Vinyl Halide (R-X) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Caption: Generalized scheme of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following is a generalized experimental protocol for a typical Suzuki-Miyaura coupling reaction using this compound. Researchers should note that reaction conditions may require optimization based on the specific substrates used.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., aqueous Potassium Carbonate [K₂CO₃])

  • Solvent (e.g., Dioxane or a Toluene/Dioxane mixture)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine the aryl halide (1.0 eq), this compound (1.0-1.5 eq), and the palladium catalyst (typically 2-5 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent and Base Addition: Add the solvent (e.g., Dioxane) followed by the aqueous base (e.g., 2M K₂CO₃).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain for the required time (typically 3-12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification A Combine Aryl Halide, Boronic Acid, and Pd Catalyst B Purge with Inert Gas A->B C Add Solvent and Base B->C D Heat and Stir C->D E Cool and Quench Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I I H->I Characterize Product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The incorporation of the fluoro-methoxyphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, binding affinity, and bioavailability.

Drug_Development_Pathway A This compound (Building Block) B Suzuki-Miyaura Coupling A->B C Complex Intermediate B->C with Aryl Halide D Further Synthetic Steps C->D E Active Pharmaceutical Ingredient (API) D->E F Preclinical and Clinical Development E->F

Caption: Logical pathway from building block to drug development.

Conclusion

This compound is a versatile and valuable reagent in modern organic chemistry. While a detailed crystal structure remains to be elucidated in the public domain, its utility, particularly in Suzuki-Miyaura cross-coupling reactions, is well-established. The protocols and data presented in this guide offer a foundational resource for researchers in synthetic chemistry and drug development, enabling the efficient and effective use of this important synthetic intermediate.

References

An In-depth Technical Guide to 2-Methoxy-5-fluorophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in modern medicinal chemistry, 2-Methoxy-5-fluorophenylboronic acid is a versatile reagent primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its role in the development of bioactive compounds.

Core Physical and Chemical Properties

2-Methoxy-5-fluorophenylboronic acid, also known as 5-Fluoro-2-methoxyphenylboronic acid, is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1][2]

PropertyValueReference
CAS Number 179897-94-0[1][3]
Molecular Formula C₇H₈BFO₃[3][4]
Molecular Weight 169.95 g/mol [3][4]
Melting Point 144-153 °C (lit.)[3]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in methanol. Generally, phenylboronic acids show high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of 2-Methoxy-5-fluorophenylboronic acid. Below are the key spectral characteristics.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of boronic acids is characterized by several key absorption bands. For phenylboronic acids, a broad peak corresponding to the O-H stretching of the boronic acid group is typically observed. Asymmetric B-O stretching vibrations are also prominent.[5] The presence of the methoxy (B1213986) and fluoro groups will influence the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry

Mass spectrometry data would confirm the molecular weight of the compound. The exact mass is calculated to be 170.0550524 Da.[4]

Chemical Synthesis and Reactivity

2-Methoxy-5-fluorophenylboronic acid is a key reactant in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[8][9][10]

Synthesis of 2-Methoxy-5-fluorophenylboronic Acid

A common synthetic route to arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080). For 2-Methoxy-5-fluorophenylboronic acid, the synthesis would typically start from 1-bromo-2-methoxy-5-fluorobenzene.

Experimental Workflow: Synthesis of an Arylboronic Acid

A Aryl Halide (e.g., 1-bromo-2-methoxy-5-fluorobenzene) in an ether solvent (e.g., THF) B Add n-Butyllithium at low temperature (e.g., -78 °C) to form the aryllithium reagent A->B Lithiation C Add a trialkyl borate (e.g., triisopropyl borate) B->C Borylation D Aqueous acidic workup (e.g., with HCl) C->D Hydrolysis E Purification (e.g., recrystallization or column chromatography) D->E F 2-Methoxy-5-fluorophenylboronic Acid E->F

Caption: General workflow for the synthesis of an arylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like 2-Methoxy-5-fluorophenylboronic acid) with an organohalide or triflate.[11] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with 2-Methoxy-5-fluorophenylboronic acid.

Materials:

  • Aryl halide (1.0 eq)

  • 2-Methoxy-5-fluorophenylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Degassed solvent (e.g., a mixture of 1,4-dioxane (B91453) and water, or toluene/ethanol/water)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, 2-Methoxy-5-fluorophenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired biaryl product.[7][9][12]

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OH)₂) Pd(II)_Complex->Transmetalation Pd(II)_Diaryl_Complex Ar-Pd(II)-Ar' Transmetalation->Pd(II)_Diaryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Diaryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Biaryl_Product Ar-Ar' Reductive_Elimination->Biaryl_Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Arylboronic acids are indispensable tools in medicinal chemistry for the synthesis of bioactive molecules and the creation of chemical libraries for structure-activity relationship (SAR) studies.[4] The 2-methoxy-5-fluorophenyl moiety can be found in various compounds targeting a range of biological pathways.

Building Block for Bioactive Heterocycles

Heterocyclic compounds are prevalent in a vast number of pharmaceuticals. 2-Methoxy-5-fluorophenylboronic acid can be used to introduce the substituted phenyl ring into various heterocyclic scaffolds, which can modulate the compound's biological activity, solubility, and pharmacokinetic properties.[13][14]

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 2-methoxy-5-fluorophenyl group can be incorporated into kinase inhibitors to optimize their binding to the ATP pocket of the target kinase, potentially enhancing potency and selectivity.[11][15][16]

GPCR Modulators

G protein-coupled receptors (GPCRs) are the largest family of drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising strategy for fine-tuning GPCR activity. The structural motifs derived from 2-Methoxy-5-fluorophenylboronic acid can be utilized in the design of such modulators.[5][17][18]

Safety and Handling

2-Methoxy-5-fluorophenylboronic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 5-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. 5-Fluoro-2-methoxyphenylboronic acid is a key building block in this context, allowing for the introduction of a fluorinated methoxyphenyl group, a substituent known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The information presented is intended to serve as a comprehensive guide for optimizing reaction conditions and achieving high yields in the synthesis of novel compounds for research and drug development.

Key Considerations for Coupling with this compound

Fluorinated arylboronic acids, such as this compound, can present unique challenges in Suzuki-Miyaura couplings. A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful coupling. The use of bulky, electron-rich phosphine (B1218219) ligands like SPhos has been shown to be effective in promoting the desired cross-coupling over competing side reactions.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl bromides and chlorides. These data are compiled from literature reports of analogous reactions and serve as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane1001680-90
34-BromobenzonitrilePdCl₂(dppf) (3)-K₂CO₃DME/H₂O801275-85
42-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O901870-80
53-BromobenzaldehydePd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH/H₂O1001088-98

Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroacetophenonePd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1102475-85
21-Chloro-4-nitrobenzenePd(OAc)₂ (3)RuPhos (6)K₃PO₄n-Butanol1001870-80
34-ChlorobenzonitrileXPhos Pd G3 (2)-K₃PO₄t-Amyl alcohol1001680-90
42-ChloropyridinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene1102465-75
53-ChlorobenzonitrilePd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O1002078-88

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters may be necessary for different substrates.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)) (1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water

Procedure:

  • To a dry reaction vessel (e.g., Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent and degassed water via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Heating

Materials:

  • Same as Protocol 1

Procedure:

  • In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium catalyst, ligand (if applicable), and base.

  • Add the appropriate solvent system (e.g., 1,4-dioxane/water, DMF/water).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the specified temperature (typically 100-150 °C) for the designated time (usually 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow steps 7-9 from Protocol 1 for work-up and purification.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide Boronic Acid Catalyst & Ligand Base vessel Combine in Reaction Vessel reagents->vessel 1. atmosphere Establish Inert Atmosphere vessel->atmosphere 2. solvent Add Degassed Solvents atmosphere->solvent 3. heating Heating (Conventional or Microwave) solvent->heating 4. monitoring Monitor Progress (TLC, LC-MS) heating->monitoring 5. extraction Quench & Extract monitoring->extraction 6. (Upon Completion) drying Dry & Concentrate extraction->drying 7. purification Column Chromatography drying->purification 8. product Isolated Product purification->product 9.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway Context in Drug Discovery

The biaryl structures synthesized using this compound are often designed as inhibitors of specific enzymes or as ligands for receptors involved in disease signaling pathways. For example, many kinase inhibitors, which are crucial in cancer therapy, feature a biaryl core that mimics the adenine (B156593) region of ATP, thereby blocking the enzyme's active site. The introduction of the fluoro-methoxy-phenyl moiety can enhance binding affinity, improve metabolic stability, and modulate cell permeability, all of which are critical factors in the development of effective drug candidates.

The diagram below illustrates a simplified representation of a kinase signaling pathway and the role of a biaryl inhibitor.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Biaryl Inhibitor (Synthesized via Suzuki Coupling) Inhibitor->Kinase_B Inhibits ATP Binding

Caption: Inhibition of a kinase signaling pathway by a biaryl compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organohalide is particularly vital in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures.[1] 5-Fluoro-2-methoxyphenylboronic acid is a valuable building block in this context, as the introduction of fluorine and methoxy (B1213986) substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization.[3] This reagent is frequently employed in the synthesis of kinase inhibitors, which are a critical class of therapeutics in oncology.[3][5][6]

These application notes provide detailed protocols and representative data for the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency. Bulky, electron-rich phosphine (B1218219) ligands are often essential for the coupling of less reactive aryl chlorides.[7]

Table 1: Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-1-methyl-1H-pyrazolePd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane (B91453)/H₂O10012~85-95
24-BromobenzonitrilePd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O9016~90-98
31-Bromo-4-nitrobenzenePd(OAc)₂ (3)XPhos (6)Cs₂CO₃Toluene1108~80-90
42-BromopyridinePd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄1,4-Dioxane/H₂O10012~75-85

Table 2: Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Chloro-N-methylpyrimidin-4-aminePd(OAc)₂ (3)XPhos (6)K₃PO₄t-Amyl alcohol11018~70-80
24-ChlorotoluenePd₂(dba)₃ (2.5)P(t-Bu)₃ (5)K₃PO₄Toluene11024~65-75
31-Chloro-4-(trifluoromethyl)benzenePd(OAc)₂ (3)SPhos (6)Cs₂CO₃1,4-Dioxane11016~75-85
42-ChloropyrazinePd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O10024~60-70

Note: Yields are approximate and based on literature for structurally similar substrates. Optimization may be required for specific reaction partners.

Experimental Protocols

The following are detailed experimental procedures for representative Suzuki-Miyaura coupling reactions involving this compound.

Protocol 1: Coupling with an Aryl Bromide (e.g., 4-Bromo-1-methyl-1H-pyrazole)

Materials:

  • This compound (1.2 equiv)

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Spheros-phos (SPhos, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-1-methyl-1H-pyrazole, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio.

  • Reaction: Stir the mixture vigorously and heat to 100 °C for 12 hours. Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Coupling with an Aryl Chloride (e.g., 2-Chloro-N-methylpyrimidin-4-amine)

Materials:

  • This compound (1.5 equiv)

  • 2-Chloro-N-methylpyrimidin-4-amine (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • XPhos (6 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • t-Amyl alcohol

  • Reaction vessel (e.g., microwave vial)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave vial, combine 2-Chloro-N-methylpyrimidin-4-amine, this compound, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Solvent Addition: Add t-amyl alcohol.

  • Reaction: Seal the vial and heat the mixture to 110 °C for 18 hours. For microwave-assisted reactions, lower reaction times may be sufficient. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by flash column chromatography to yield the desired product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime ArX_in Ar-X ArX_in->OxAdd Boronic_in Ar'-B(OH)₂ + Base Boronic_in->Transmetal Product_out

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathway for a Kinase Inhibitor

The Suzuki-Miyaura coupling of this compound is a key step in the synthesis of various kinase inhibitors. The following diagram illustrates a representative synthetic workflow for a hypothetical Fibroblast Growth Factor Receptor (FGFR) inhibitor.[5]

Kinase_Inhibitor_Synthesis Start_A Halogenated Core Scaffold (e.g., Bromo-indazole) Suzuki_Coupling Suzuki-Miyaura Coupling Start_A->Suzuki_Coupling Boronic_Acid 5-Fluoro-2-methoxy- phenylboronic acid Boronic_Acid->Suzuki_Coupling Intermediate Coupled Intermediate Suzuki_Coupling->Intermediate Modification Further Functionalization Intermediate->Modification Final_Product Kinase Inhibitor (e.g., FGFR Inhibitor) Modification->Final_Product

Caption: Synthetic workflow for a kinase inhibitor using Suzuki-Miyaura coupling.

References

Synthesis of Biaryl Compounds with 5-Fluoro-2-methoxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a fundamental transformation in medicinal chemistry and materials science, with these motifs being prevalent in numerous biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the efficient construction of complex biaryl structures. This document provides detailed application notes and protocols for the use of 5-Fluoro-2-methoxyphenylboronic acid, a key building block in the synthesis of diverse biaryl compounds. The presence of the fluoro and methoxy (B1213986) substituents on the boronic acid allows for the introduction of specific electronic properties and potential metabolic stability into the target molecules, making it a valuable reagent in drug discovery and development.

Core Concepts: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as this compound, and an organohalide (e.g., aryl bromide, chloride, or iodide) or a triflate. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is generally understood to involve three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

The following table summarizes the results of Suzuki-Miyaura coupling reactions between this compound and a selection of aryl halides under typical reaction conditions. This data is intended to provide a baseline for reaction development and optimization.

Aryl Halide Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
4-BromotoluenePd(PPh₃)₄ (3)-Na₂CO₃ (2 eq)Toluene/EtOH/H₂O (2:1:1)1001285
4-BromoanisolePd(dppf)Cl₂ (2)-K₂CO₃ (2 eq)1,4-Dioxane/H₂O (4:1)901692
1-Bromo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 eq)Toluene/H₂O (5:1)110878
2-BromopyridinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2 eq)THF/H₂O (10:1)802465
4-ChlorobenzonitrilePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (3 eq)t-BuOH/H₂O (3:1)1001872

Note: The yields reported are isolated yields and may vary depending on the specific reaction scale and purification methods.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Reaction conditions may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (bromide, chloride, or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, ethanol/water mixtures)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser (if heating)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if necessary, typically in a 1:2 Pd:ligand ratio).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under the inert atmosphere, add the base (2-3 equivalents) and the degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_add Oxidative Addition Ar-Pd(II)-X(L_n) pd0->pd2_add Ar-X product Biaryl Product (Ar-Ar') pd2_trans Transmetalation Ar-Pd(II)-Ar'(L_n) pd2_add->pd2_trans Ar'-B(OR)₂ Base pd2_elim Reductive Elimination pd2_trans->pd2_elim pd2_elim->pd0 Ar-Ar' ar_x Aryl Halide (Ar-X) ar_boronic Boronic Acid (Ar'-B(OR)₂) base Base

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of biaryl compounds using this compound.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Aryl Halide - Catalyst & Ligand start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert add_reagents Add Base and Degassed Solvent inert->add_reagents reaction Heat and Stir (Monitor Progress) add_reagents->reaction workup Work-up: - Cool to RT - Dilute & Wash reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a wide range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize synthetic routes toward novel molecules with potential applications in drug discovery and materials science. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, particularly with challenging substrates.

Application Notes and Protocols for Copper-Catalyzed Arylation Reactions with 5-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 5-Fluoro-2-methoxyphenylboronic acid in copper-catalyzed arylation reactions. This versatile reagent is a valuable building block in organic synthesis, particularly for the introduction of the 5-fluoro-2-methoxyphenyl moiety into a wide range of molecules, which is of significant interest in the development of pharmaceuticals and other bioactive compounds.

The primary copper-catalyzed cross-coupling reactions involving arylboronic acids are the Chan-Lam coupling for C-N and C-O bond formation and the Ullmann-type reactions.[1][2][3] These methods offer milder and more accessible alternatives to palladium-catalyzed couplings and are often tolerant of a wider range of functional groups.[2]

Overview of Copper-Catalyzed Arylation Reactions

Copper-catalyzed arylation reactions, particularly the Chan-Lam coupling, enable the formation of carbon-heteroatom bonds under relatively mild conditions.[3] These reactions typically involve the coupling of an arylboronic acid with a nucleophile containing an N-H or O-H bond, such as an amine, alcohol, or amide.[2][4] The reaction is generally mediated by a copper(II) salt, such as copper(II) acetate (B1210297), and can often be performed in the presence of air.[4]

A general mechanism for the Chan-Lam coupling involves the formation of a copper(II)-aryl species, which then undergoes ligand exchange with the nucleophile. A key step is the reductive elimination from a copper(III) intermediate to form the desired C-N or C-O bond and a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle.[2]

Data Presentation: Synthesis of a Bioactive Molecule Precursor

The following table summarizes a key application of this compound in the synthesis of a precursor for a biologically active molecule. In this example, the boronic acid is first converted to the corresponding aryl azide (B81097), which then participates in a copper(I)-catalyzed cycloaddition reaction.

ProductStarting MaterialsCatalyst SystemSolventYieldReference
1-O-((1-(5-fluoro-2-methoxyphenyl)-1H-1,2,3-triazol)-4-yl)methyl)-molluginThis compound, Sodium Azide, O-propargylated molluginCuSO₄ (for azide formation); Copper(I) (for cycloaddition)Methanol (for azide formation)48% (for the final product)[1]

Experimental Protocols

The following are representative protocols for copper-catalyzed N-arylation and O-arylation reactions using this compound. These protocols are based on established methods for Chan-Lam couplings with similar arylboronic acids.

General Protocol for Copper-Catalyzed N-Arylation of Heterocycles

This protocol is adapted from a general method for the N-arylation of pyranoquinolinones and is applicable to a range of nitrogen-containing heterocycles.[5]

Materials:

  • This compound

  • Nitrogen-containing heterocycle (e.g., imidazole, pyrazole, indole)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a sealed tube, add the nitrogen-containing heterocycle (0.6 mmol), this compound (0.6 mmol, 1.0 equiv), and CuI (0.12 mmol, 20 mol%).

  • Add DMSO (5.0 mL) and Et₃N (1.2 mmol, 2.0 equiv).

  • Stir the mixture at room temperature under an air atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated product.

General Protocol for Copper-Catalyzed O-Arylation of Phenols

This protocol is based on a general method for the Chan-Lam O-arylation of phenols.[6]

Materials:

Procedure:

  • To a round-bottom flask, add the phenol (1.0 equiv), this compound (1.5 equiv), and Cu(OAc)₂ (1.0 equiv).

  • Add CH₂Cl₂ as the solvent, followed by pyridine (2.0 equiv).

  • Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired aryl ether.

Visualizations

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for copper-catalyzed arylation reactions.

Chan_Lam_Coupling_Mechanism cluster_cycle Catalytic Cycle CuII Cu(II) Catalyst CuII_Ar Ar-Cu(II)-X CuII->CuII_Ar Transmetalation ArBOH2 Ar-B(OH)₂ (this compound) ArBOH2->CuII_Ar NucH R-XH (Amine, Alcohol, etc.) CuIII_Ar_Nuc Ar-Cu(III)-XR NucH->CuIII_Ar_Nuc CuII_Ar->CuIII_Ar_Nuc Ligand Exchange & Oxidation Product Ar-XR (Arylated Product) CuIII_Ar_Nuc->Product Reductive Elimination CuI Cu(I) Species CuIII_Ar_Nuc->CuI CuI->CuII Reoxidation Oxidant Oxidant (O₂) Oxidant->CuI Experimental_Workflow start Start reagents Combine Reactants: - this compound - Nucleophile (Amine/Phenol) - Copper Catalyst - Base & Solvent start->reagents reaction Stir at Specified Temperature (e.g., Room Temperature) reagents->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification by Column Chromatography workup->purification characterization Characterization of Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Halides with 5-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides detailed protocols for the palladium-catalyzed coupling of various aryl halides with 5-Fluoro-2-methoxyphenylboronic acid, a versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The presence of the fluoro and methoxy (B1213986) substituents on the boronic acid can introduce desirable electronic and pharmacokinetic properties into the target molecules. However, fluorinated boronic acids can present challenges, such as a propensity for protodeboronation under basic conditions. The following protocols outline optimized conditions to achieve efficient coupling with a range of aryl halides.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic moiety to the palladium center. The base activates the boronic acid to facilitate this step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Generalized Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->p1 Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->p2 Ar'B(OH)₂ Base Transmetalation Transmetalation ArPdAr_prime->p3 Ar-Ar' RedElim Reductive Elimination p1->ArPdX Ar-X p2->ArPdAr_prime Ar'B(OH)₂ Base p3->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling of this compound with aryl bromides and chlorides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Coupling of an Aryl Bromide using a Phosphine (B1218219) Ligand-Based Catalyst

This protocol is a general method suitable for a wide range of aryl bromides.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 - 0.05 eq)

  • 1,2-Bis(diphenylphosphino)ethane (DPPE) or similar phosphine ligand (0.02 - 0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane (B91453)

  • Deionized water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), DPPE (0.02 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Coupling of an Aryl Chloride

Aryl chlorides are often less reactive than aryl bromides and may require more forcing conditions or specialized catalysts. Microwave irradiation can significantly reduce reaction times.

Materials:

  • Aryl chloride (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • 1,1'-Bis(di-tert-butylphosphino)ferrocene palladium(II) dichloride ([Pd(dtbpf)Cl₂]) (0.03 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq, as a 2M aqueous solution)

  • Acetonitrile (B52724) or other suitable solvent

  • Ethyl acetate

  • Diatomaceous earth

Procedure:

  • In a microwave vial, combine the aryl chloride (1.0 eq), this compound (1.2 eq), and 1,1'-bis(di-tert-butylphosphino)ferrocenepalladium(II) dichloride (0.03 eq).[1]

  • Add acetonitrile and a 2M aqueous solution of sodium carbonate (2.0 eq).[2]

  • Seal the vial and degas the mixture by bubbling with nitrogen for 10-15 minutes.

  • Heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes.[1]

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth.[1]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides, compiled from literature sources. Yields are for the isolated product after purification.

Table 1: Coupling with Aryl Bromides

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-5-nitrobenzoatePd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O8012N/A[3]
4-Bromo-8-methoxy-7-(2-(morpholin-4-yl)acetamido)quinolinePd(OAc)₂ (10)DPPE (10)K₂CO₃ (3)Dioxane/H₂O851291[4]
2-Amino-6-bromopurinePd(OAc)₂ (5)P(C₆H₄-o-tol)₃ (10)K₂CO₃ (3)DMF1500.3370[5]

Table 2: Coupling with Aryl Chlorides

Aryl ChlorideCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp. (°C)Time (h)Yield (%)Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative[Pd(dtbpf)Cl₂] (3.3)-Na₂CO₃ (2)Acetonitrile/H₂O100 (MW)1N/A[1]
2-Chloro-4-iodopyridineN/AN/AN/AN/AN/AN/A66.4[6]

N/A: Not explicitly available in the cited abstract.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands (e.g., bulky biarylphosphines like SPhos or XPhos for challenging substrates), bases, and solvents. Increasing the temperature or reaction time may also improve the yield. For aryl chlorides, a more active catalyst system is often required.

  • Protodeboronation: Fluorinated boronic acids can be susceptible to protodeboronation. Using milder bases (e.g., K₃PO₄ instead of stronger bases), shorter reaction times, or anhydrous conditions might mitigate this side reaction.

  • Homocoupling: The formation of homocoupling byproducts (dimers of the boronic acid or the aryl halide) can occur. This can sometimes be suppressed by adjusting the catalyst-to-ligand ratio or using a different catalyst system.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts can be toxic and should be handled with care.

  • Aryl halides and boronic acids can be irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose, and appropriate safety precautions for operating a microwave reactor should be followed.

References

Application Notes and Protocols: The Role of 5-Fluoro-2-methoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxyphenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with therapeutic potential.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methoxy (B1213986) group, imparts desirable physicochemical properties to target compounds, such as enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. This reagent is particularly prominent in the construction of biaryl and heteroaryl scaffolds, which are key pharmacophores in a multitude of drug candidates.[1] The Suzuki-Miyaura cross-coupling reaction is the most common application for this boronic acid, facilitating the formation of carbon-carbon bonds with a high degree of functional group tolerance and typically good to excellent yields.[1] These attributes have made this compound a crucial component in the discovery and development of novel therapeutics, especially in the realm of kinase inhibitors for oncology and neurodegenerative diseases.

Key Applications in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. This compound has been instrumental in the synthesis of potent and selective inhibitors of several important kinases, including B-Raf and Microtubule Affinity Regulating Kinase (MARK).

B-Raf Inhibitors for Cancer Therapy

The B-Raf protein is a serine/threonine kinase that is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[3] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma, colorectal cancer, and thyroid cancer.[3][4]

The 5-fluoro-2-methoxyphenyl moiety has been identified as a key structural feature in a number of B-Raf inhibitors.[3][5] Its incorporation into the inhibitor scaffold can lead to enhanced binding affinity and selectivity for the target kinase. The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction to introduce the 5-fluoro-2-methoxyphenyl group onto a core heterocyclic structure, such as a pyrimidine (B1678525) or pyrrolopyridine.[6][7]

MARK Inhibitors for Alzheimer's Disease

Microtubule Affinity Regulating Kinase (MARK) is a family of serine/threonine kinases that play a significant role in the phosphorylation of tau protein.[8] In Alzheimer's disease, hyperphosphorylated tau aggregates to form neurofibrillary tangles, one of the pathological hallmarks of the disease. The MARK signaling pathway is implicated in this pathological process, making MARK enzymes a potential therapeutic target for the treatment of Alzheimer's and other tauopathies.[8]

The development of selective MARK inhibitors has been an active area of research, with several promising compound classes emerging. One such class is the pyrrolopyrimidinones, where the 5-fluoro-2-methoxyphenyl group has been incorporated to optimize potency and selectivity.[8] The synthesis of these inhibitors typically utilizes a Suzuki-Miyaura coupling to attach the boronic acid to a halogenated pyrrolopyrimidinone core.

Experimental Protocols

The following protocols are representative examples of the use of this compound in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor Core

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a halogenated pyrrolo[2,3-d]pyrimidine scaffold, a common core in various kinase inhibitors.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • To a dry round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Under the inert atmosphere, add palladium(II) acetate (0.05 eq) and SPhos (0.1 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(5-fluoro-2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.

Quantitative Data (Representative):

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineThis compoundPd(OAc)₂ / SPhosK₂CO₃Dioxane/Water1004-675-90
6-Bromo-2-chloro-N-methylpyrimidin-4-amineThis compoundPdCl₂(dppf)Na₂CO₃DME/Water901265-80
Protocol 2: Biological Activity Assay - Kinase Inhibition

This protocol outlines a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., B-Raf or MARK)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the kinase substrate, and the diluted inhibitor compound.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data (Representative IC₅₀ Values):

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)
Pyrrolo[2,3-d]pyrimidine derivativesB-Raf (V600E)10 - 100
Pyrrolopyrimidinone derivativesMARK450 - 250
4-(Pyridin-3-yl)pyrimidin-2-amine derivativesABL120 - 150

Signaling Pathways and Experimental Workflows

B-Raf Signaling Pathway in Cancer

The B-Raf signaling pathway is a critical regulator of cell fate. In normal physiology, the pathway is tightly controlled. However, in many cancers, mutations in BRAF lead to its constitutive activation, resulting in uncontrolled cell proliferation and survival.

B_Raf_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS B-Raf B-Raf RAS->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival B-Raf Inhibitor B-Raf Inhibitor B-Raf Inhibitor->B-Raf

Caption: The B-Raf signaling pathway and the point of intervention for B-Raf inhibitors.

MARK Signaling Pathway in Alzheimer's Disease

The MARK signaling pathway is involved in the phosphorylation of tau protein, a key event in the pathogenesis of Alzheimer's disease. Inhibition of MARK is a potential therapeutic strategy to reduce tau hyperphosphorylation and the formation of neurofibrillary tangles.

MARK_Signaling_Pathway Upstream Kinases Upstream Kinases MARK Microtubule Affinity Regulating Kinase (MARK) Upstream Kinases->MARK Tau Protein Tau Protein MARK->Tau Protein Phosphorylation Hyperphosphorylated Tau Hyperphosphorylated Tau Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles MARK Inhibitor MARK Inhibitor MARK Inhibitor->MARK

Caption: The MARK signaling pathway and the role of MARK inhibitors in preventing tau hyperphosphorylation.

Experimental Workflow: Kinase Inhibitor Synthesis and Evaluation

The overall workflow for the development of kinase inhibitors using this compound involves a series of well-defined steps, from chemical synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Halogenated Heterocycle & This compound) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Purification Purification (Column Chromatography) Suzuki->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Characterization->Kinase_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR

Caption: A typical experimental workflow for the synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a powerful and versatile reagent in medicinal chemistry, enabling the synthesis of complex and potent kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions has facilitated the development of numerous drug candidates targeting critical signaling pathways in cancer and neurodegenerative diseases. The protocols and data presented here provide a foundation for researchers to utilize this valuable building block in their own drug discovery efforts.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] These motifs are prevalent in pharmaceuticals, natural products, and advanced materials.[3] The advent of microwave-assisted organic synthesis has revolutionized this transformation by dramatically reducing reaction times from hours to minutes, while often improving product yields and reproducibility.[1][3][4] This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of substituted phenylboronic acids with various aryl halides, offering a robust methodology for researchers in synthetic chemistry and drug development.

Microwave heating offers significant advantages over conventional heating methods by providing rapid and uniform heating of the reaction mixture.[3] This often leads to cleaner reactions with fewer byproducts. The protocols outlined below are designed to be general and can be adapted for a wide range of substrates.

General Reaction Scheme

The general reaction for the Suzuki-Miyaura cross-coupling is depicted below:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products ArylHalide Ar-X (Aryl Halide) Biaryl Ar-Ar' (Biaryl Product) ArylHalide->Biaryl BoronicAcid Ar'-B(OH)₂ (Substituted Phenylboronic Acid) BoronicAcid->Biaryl Byproducts Byproducts Catalyst Pd Catalyst Base Microwave Microwave Irradiation

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)

  • 10 mL microwave vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the palladium catalyst, and the base.

  • Add the solvent to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 10-30 minutes) with stirring.[5][6]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The reaction mixture can then be worked up by extraction with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.

  • The crude product is then purified, typically by flash column chromatography.[6]

Protocol for Aqueous Media Suzuki Coupling

This protocol is adapted for reactions in an aqueous environment, which is often considered a "greener" approach.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., a water-soluble Pd(II) complex, 0.001 mmol)

  • Base (e.g., KOH, 2 mmol)

  • Ethanol (B145695) (1 mL)

  • Water (1 mL)

  • 10 mL microwave vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL glass vial, combine the aryl halide, phenylboronic acid, base, and palladium catalyst.[3]

  • Add ethanol and water, followed by a magnetic stir bar.[3]

  • Seal the vessel with a Teflon septum and an aluminum crimp top.[3]

  • Place the vial into the microwave cavity.

  • Apply microwave irradiation (e.g., 60 W) to ramp the temperature to 120 °C and hold for a specified time (e.g., 2 minutes).[3]

  • After cooling, the product can be extracted with an organic solvent like diethyl ether.[3]

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki-Miyaura coupling of various aryl halides with substituted phenylboronic acids.

Table 1: Coupling of Various Aryl Halides with Phenylboronic Acid [3]

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-BromobenzaldehydePd(II)-Pyridine-Pyrazole (0.1)KOHEtOH/H₂O (1:1)120290.3
23-BromobenzaldehydePd(II)-Pyridine-Pyrazole (0.1)KOHEtOH/H₂O (1:1)120285.1
32-BromobenzaldehydePd(II)-Pyridine-Pyrazole (0.1)KOHEtOH/H₂O (1:1)120275.0
44-ChlorobromobenzenePd(II)-Pyridine-pyrazole (0.1)KOHEtOH/H₂O (1:1)120288.5
54-BromoacetophenonePd(II)-Pyridine-Pyrazole (0.1)KOHEtOH/H₂O (1:1)120295.2

Table 2: Coupling of Aryl Halides with Substituted Phenylboronic Acids [5][7]

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-Bromo-2-methoxyphenolPhenylboronic acidPd EnCat (5)Bu₄NOAcEtOH14015>98 (conversion)
23-Bromopyridine4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O1354089
33-Bromopyridine3-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O1354085
43-Bromopyridine2-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O1354073
53-Bromopyridine4-Acetylphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O1354087

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a microwave-assisted Suzuki coupling experiment.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Weigh Reactants: Aryl Halide, Boronic Acid, Base, Catalyst B Add Reagents and Solvent to Microwave Vial A->B C Seal Vial B->C D Place Vial in Microwave Reactor C->D E Set Temperature, Time, and Power Parameters D->E F Run Reaction with Stirring E->F G Cool Reaction to Room Temperature F->G H Extraction with Organic Solvent G->H I Drying and Solvent Removal H->I J Purification by Column Chromatography I->J

Caption: Workflow for microwave-assisted Suzuki coupling.

Suzuki Coupling Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a well-established mechanism involving several key steps.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation Ar'-B(OH)₂ Base PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Microwave-assisted Suzuki-Miyaura cross-coupling is a powerful and efficient method for the synthesis of biaryl compounds. The protocols and data presented here demonstrate the versatility of this technique with a range of substituted phenylboronic acids and aryl halides. By leveraging the benefits of microwave irradiation, researchers can significantly accelerate their synthetic efforts, leading to faster discovery and development of new chemical entities. The provided workflows and diagrams offer a clear guide for implementing this technology in the laboratory.

References

Application Notes and Protocols for Large-Scale Synthesis and Reactions of 5-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxyphenylboronic acid is a key building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures.[1][2] Its application is prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of biaryl compounds.[3][4] The presence of the fluorine atom and the methoxy (B1213986) group on the phenyl ring enhances the compound's reactivity and selectivity, making it an ideal intermediate for the development of novel therapeutics, especially in oncology.[1] These structural features can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This document provides detailed considerations, protocols, and workflows for the large-scale synthesis of this compound and its subsequent use in kilogram-scale Suzuki-Miyaura coupling reactions.

Large-Scale Synthesis of this compound

The industrial production of this compound typically involves the reaction of an organometallic intermediate with a trialkyl borate, followed by hydrolysis. The most common methods for generating the necessary organometallic species on a large scale are through Grignard reagent formation or via directed ortho-metalation using organolithium reagents.

Synthetic Workflow

Below is a generalized workflow for the large-scale synthesis of arylboronic acids, which is applicable to this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Starting Material (e.g., 4-Fluoro-1-bromo-2-methoxybenzene) B Organometallic Formation (Grignard or Organolithium) A->B C Borylation (Reaction with Trialkyl Borate) B->C D Hydrolysis (Acidic Workup) C->D E Crude Product D->E F Purification (Recrystallization or Chromatography) E->F G Pure this compound F->G H Final Product G->H Quality Control (Purity, Identity) G cluster_reaction Reaction Stage cluster_process Process Stage cluster_purification Purification Stage A Reactants (Aryl Halide, Boronic Acid) D Reaction Mixture A->D B Catalyst System (Pd Catalyst, Ligand) B->D C Base and Solvent C->D E Heating and Stirring (Controlled Temperature) D->E F Reaction Monitoring (HPLC, TLC) E->F G Workup (Quenching, Extraction) F->G Reaction Complete H Crude Product G->H I Purification (Crystallization, Chromatography) H->I J Pure Biaryl Product I->J G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor P1 Dimerization & Autophosphorylation MET->P1 HGF HGF (Ligand) HGF->MET P2 Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->P2 P3 Gene Expression P2->P3 Inhibitor Kinase Inhibitor (Derived from 5-Fluoro-2-methoxy- phenylboronic acid) Inhibitor->P1 Inhibition P4 Cell Proliferation, Survival, Migration P3->P4

References

Application Notes and Protocols: 5-Fluoro-2-methoxyphenylboronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxyphenylboronic acid is a versatile organoboron compound that serves as a key building block in organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group on the phenyl ring, make it a valuable precursor for the synthesis of advanced materials. In materials science, this compound is primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures with tailored optoelectronic and physical properties.

These synthesized materials, particularly substituted biphenyls, are of significant interest for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs), and as monomers for specialty polymers. The fluorine and methoxy substituents can influence key material properties such as solubility, thermal stability, molecular packing, and energy levels (HOMO/LUMO), which are critical for device performance.

This document provides detailed application notes on the use of this compound in the synthesis of a fluorinated biphenyl (B1667301) derivative and discusses its potential applications in materials science, supported by experimental protocols and characterization data.

Application: Synthesis of 5,5'-Difluoro-2,2'-dimethoxybiphenyl

One of the direct applications of this compound in materials science is its use as a precursor for the synthesis of 5,5'-Difluoro-2,2'-dimethoxybiphenyl. This is achieved through a copper-catalyzed oxidative self-coupling reaction. The resulting biphenyl derivative is a core structure that can be further functionalized or used as a building block for more complex materials.

Physicochemical Data of this compound
PropertyValueReference
CAS Number179897-94-0[1]
Molecular FormulaC₇H₈BFO₃[1]
Molecular Weight169.95 g/mol [1]
AppearanceWhite to off-white powder[1]
Melting Point144-153 °C[1]
SolubilitySoluble in methanol
Experimental Protocol: Copper-Catalyzed Oxidative Self-Coupling

This protocol is adapted from the work of Lakshmidevi et al. (2022) for the synthesis of 5,5'-Difluoro-2,2'-dimethoxybiphenyl.[2]

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • Ethanol (B145695)

  • Pomegranate peel ash extract (as a source of base and potentially other catalytic species) or a suitable base like K₃PO₄

  • Silica (B1680970) gel for column chromatography

  • n-Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (0.5 mL), add CuCl (5 mol%) and pomegranate peel ash extract.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Expected Results:

The reaction yields 5,5'-Difluoro-2,2'-dimethoxybiphenyl as a white solid.

ProductYieldMelting PointAnalytical Data
5,5'-Difluoro-2,2'-dimethoxybiphenyl90%127–129 °C¹H NMR (400 MHz, CDCl₃): δ 7.04−6.94 (m, 4H), 6.93−6.84 (m, 2H), 3.74 (s, 6H) ppm; ¹³C NMR (100 MHz, CDCl₃): δ 156.7 (d, J = 237.4 Hz), 153.1 (d, J = 2.0 Hz), 127.9 (d, J = 8.0 Hz), 118.2 (d, J = 23.2 Hz), 114.9 (d, J = 22.5 Hz), 112.2 (d, J = 8.4 Hz), 56.4 ppm; MS (EI): 251 (M + 1).[2]

Logical Workflow for the Synthesis of 5,5'-Difluoro-2,2'-dimethoxybiphenyl

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_purification Work-up and Purification cluster_product Final Product A This compound C Oxidative Self-Coupling A->C Reactant B CuCl (catalyst) Ethanol (solvent) Base (e.g., K3PO4 or Pomegranate Peel Ash Extract) Room Temperature B->C Conditions D Quenching with Water Extraction with Ethyl Acetate Column Chromatography C->D Crude Product E 5,5'-Difluoro-2,2'-dimethoxybiphenyl D->E Purified Product

Caption: Synthetic workflow for 5,5'-Difluoro-2,2'-dimethoxybiphenyl.

Potential Applications in Materials Science

While specific applications for 5,5'-Difluoro-2,2'-dimethoxybiphenyl are not yet extensively documented in the literature, the structural motifs present in this molecule suggest its potential utility in several areas of materials science. Fluorinated and methoxylated biphenyls are known to be valuable components in the design of functional organic materials.

1. Organic Light-Emitting Diodes (OLEDs):

Fluorinated biphenyl derivatives are often employed as host materials or as building blocks for emitters in OLEDs. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of the material. The methoxy groups, being electron-donating, can influence the electronic properties and solubility. The rigid biphenyl core provides good thermal stability. It is plausible that 5,5'-Difluoro-2,2'-dimethoxybiphenyl could serve as a host material for phosphorescent emitters or as a precursor for more complex, highly efficient blue-emitting materials.

Signaling Pathway for Potential OLED Application

G cluster_precursor Precursor cluster_synthesis Synthesis cluster_application Potential Application A This compound B 5,5'-Difluoro-2,2'- dimethoxybiphenyl A->B Synthesis C OLED Host Material B->C Incorporation D Improved Electron Injection C->D Property E Enhanced Thermal Stability C->E Property

Caption: Potential application pathway in OLEDs.

2. Polymer Synthesis:

Biphenyl derivatives with reactive functional groups can be used as monomers for the synthesis of high-performance polymers. While 5,5'-Difluoro-2,2'-dimethoxybiphenyl itself is not a conventional monomer, it could be further functionalized (e.g., through demethylation to diols or introduction of other reactive groups) to be incorporated into polyesters, polyamides, or polyimides. The fluorine atoms would be expected to enhance the thermal stability, chemical resistance, and dielectric properties of the resulting polymers, making them suitable for applications in electronics and aerospace.

3. Liquid Crystals:

The rigid, rod-like structure of biphenyls is a common feature in liquid crystalline materials. The presence and position of substituents like fluorine and methoxy groups can significantly influence the mesophase behavior (the temperature range over which liquid crystalline properties are observed) and the dielectric anisotropy of the material. Further investigation into the liquid crystalline properties of 5,5'-Difluoro-2,2'-dimethoxybiphenyl and its derivatives could reveal their potential for use in display technologies.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced materials. The straightforward synthesis of 5,5'-Difluoro-2,2'-dimethoxybiphenyl demonstrates its utility in creating complex, functionalized aromatic structures. While direct applications of this specific biphenyl are still emerging, its structural characteristics strongly suggest its potential as a precursor for materials in organic electronics, high-performance polymers, and liquid crystals. Further research into the properties and applications of materials derived from this compound is warranted to fully explore their potential in materials science.

References

Troubleshooting & Optimization

How to prevent homocoupling of 5-Fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting and Prevention of Homocoupling of 5-Fluoro-2-methoxyphenylboronic acid

This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during the Suzuki-Miyaura coupling of this compound, with a specific focus on preventing the formation of the homocoupling byproduct, 2,2'-dimethoxy-5,5'-difluorobiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reactant couple to form a symmetrical biaryl. In the case of this compound, this results in the formation of 2,2'-dimethoxy-5,5'-difluorobiphenyl. This side reaction is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule. The electron-donating methoxy (B1213986) group on this compound can make it more susceptible to certain homocoupling pathways.

Q2: What are the primary causes of homocoupling in Suzuki-Miyaura reactions?

A2: There are two main pathways that lead to boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst. Rigorous degassing of solvents and reaction mixtures is crucial to minimize this pathway.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it must be reduced in situ to the active Pd(0) species. This reduction can be partially effected by the boronic acid, leading to the formation of the homocoupled product at the onset of the reaction. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can mitigate this issue.

Q3: How does the choice of palladium catalyst and ligand influence homocoupling?

A3: The selection of the palladium source and the associated ligand is critical in suppressing homocoupling.

  • Palladium Source: As mentioned, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous over Pd(II) sources. Modern palladium precatalysts, such as Buchwald's G3 or G4 precatalysts, are also highly effective as they are designed for the clean and rapid generation of the active Pd(0) species, which can outcompete the homocoupling side reaction.

  • Ligands: Bulky and electron-rich phosphine (B1218219) ligands are highly recommended. Ligands like SPhos and XPhos can accelerate the rate of the desired cross-coupling catalytic cycle. Their steric bulk can also sterically hinder the formation of the diarylpalladium intermediate that precedes homocoupling.

Q4: What is the role of the base in preventing homocoupling?

A4: The base is necessary to activate the boronic acid for transmetalation, but an improper choice can promote homocoupling. Generally, weaker inorganic bases are preferred over strong bases like NaOH or KOH.

  • Recommended Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often effective choices. They are strong enough to facilitate the desired reaction without significantly promoting the undesired homocoupling.

  • Bases to Use with Caution: Strong bases can sometimes accelerate the decomposition of the boronic acid or the palladium catalyst, leading to an increase in side products.

Troubleshooting Guide

This section provides a structured approach to troubleshoot and minimize the homocoupling of this compound.

Issue: Significant formation of 2,2'-dimethoxy-5,5'-difluorobiphenyl byproduct.

Potential Cause & Solution Workflow

G start High Homocoupling Detected oxygen Oxygen Contamination? start->oxygen Check first pd_source Pd(II) Precursor Issue? start->pd_source If degassing is robust ligand Suboptimal Ligand? start->ligand If catalyst is Pd(0) base Inappropriate Base? start->base If ligand is appropriate degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) oxygen->degas Solution end Homocoupling Minimized degas->end pd0_catalyst Switch to Pd(0) Source (e.g., Pd(PPh3)4) or Precatalyst pd_source->pd0_catalyst Solution pd0_catalyst->end bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) ligand->bulky_ligand Solution bulky_ligand->end weak_base Switch to Weaker Inorganic Base (e.g., K2CO3, K3PO4) base->weak_base Solution weak_base->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of the desired product and the formation of the homocoupling byproduct. The data is based on typical results for Suzuki-Miyaura couplings of electron-rich boronic acids.

Table 1: Effect of Palladium Source on Homocoupling

Palladium Source (mol%)Ligand (mol%)Desired Product Yield (%)Homocoupling Byproduct (%)
Pd(OAc)₂ (2)SPhos (4)7515-20
Pd(PPh₃)₄ (2)-855-10
XPhos Pd G3 (2)->95<2

Table 2: Effect of Base on Homocoupling

Base (equiv)Desired Product Yield (%)Homocoupling Byproduct (%)
NaOH (2.0)6025-30
K₂CO₃ (2.0)88<10
K₃PO₄ (2.0)92<5

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Seal the flask with a septum and purge with argon for 10 minutes.

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) by bubbling argon through it for at least 30 minutes.

  • Add the degassed solvent mixture to the Schlenk flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Combine solid reagents: Aryl bromide, Boronic acid, K3PO4, Pd Precatalyst inert 2. Purge with Argon reagents->inert solvent 3. Add Degassed Dioxane/Water inert->solvent heat 4. Heat to 80-100 °C solvent->heat monitor 5. Monitor by TLC or LC-MS heat->monitor cool 6. Cool to RT monitor->cool extract 7. Extraction with Ethyl Acetate cool->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Signaling Pathway of Homocoupling Prevention

The following diagram illustrates the desired catalytic cycle and the competing homocoupling pathway, highlighting the key intervention points.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition o2 O2 pd0->o2 Undesired Oxidation pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation (Ar'B(OH)2 + Base) pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Desired Product (Ar-Ar') reductive_elimination->product pd2 Pd(II) o2->pd2 transmetalation2 2 x Transmetalation (2 Ar'B(OH)2) pd2->transmetalation2 homo_intermediate Ar'-Pd(II)-Ar' transmetalation2->homo_intermediate reductive_elimination2 Reductive Elimination homo_intermediate->reductive_elimination2 reductive_elimination2->pd0 Regenerates Catalyst homo_product Homocoupling Byproduct (Ar'-Ar') reductive_elimination2->homo_product intervention1 Intervention: Use Pd(0) source, Bulky Ligands intervention1->pd0 intervention2 Intervention: Degas Solvents intervention2->o2

Caption: Catalytic cycles and points of intervention.

Technical Support Center: Suzuki Reactions with 5-Fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Suzuki-Miyaura coupling reactions involving 5-Fluoro-2-methoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield in my Suzuki reaction with this compound. What are the most common initial factors to investigate?

A1: Low yields with this substrate often stem from a few critical factors. The primary suspects are the instability of the boronic acid, suboptimal reaction conditions, and catalyst deactivation. This compound is susceptible to protodeboronation, especially under basic conditions.[1][2] Additionally, the ortho-methoxy group can introduce steric hindrance and potentially chelate to the palladium center, which may inhibit the catalytic cycle.[3] Start by rigorously ensuring an inert atmosphere, using fresh, high-quality reagents, and carefully selecting your catalyst, ligand, base, and solvent.

Q2: My reaction is stalling, with starting materials remaining even after extended reaction times. What could be the cause?

A2: A stalled reaction often points to catalyst deactivation or poor reagent solubility. The active Pd(0) catalyst can decompose and precipitate as palladium black, especially in the presence of oxygen or at high temperatures.[4] The phosphine (B1218219) ligands used can also degrade.[4] Furthermore, ensure all your reagents, especially the boronic acid and any intermediates, are fully dissolved in the chosen solvent system at the reaction temperature. If solubility is an issue, consider a different solvent or solvent mixture.[4]

Q3: I am seeing significant side products, particularly the formation of anisole (B1667542) from my boronic acid. How can I minimize this?

A3: The formation of anisole indicates protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohols) in the reaction mixture.[4] This is a known issue with electron-deficient or sterically hindered boronic acids.[1][2] To mitigate this, you can:

  • Use anhydrous solvents and ensure your base is as dry as possible.

  • Consider using potassium trifluoroborate salts or boronic esters (e.g., pinacol (B44631) esters) which are more stable and release the boronic acid slowly in situ.

  • Employ reaction conditions that promote a fast transmetalation step to outcompete the protodeboronation. This can be achieved by using highly active catalysts and appropriate bases.

Q4: What are the best practices for handling and storing this compound to ensure its reactivity?

A4: Proper handling and storage are crucial for maintaining the quality of your boronic acid. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably refrigerated and under an inert atmosphere. Avoid repeated freeze-thaw cycles. For solutions, it is best to prepare them fresh. If storage is necessary, aliquot and store at -20°C for up to a month or -80°C for up to six months.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is the most common issue and can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow:

LowYieldTroubleshooting Start Low/No Yield Inert_Atmosphere Check Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Start->Inert_Atmosphere 1. Foundational Check Reagent_Quality Verify Reagent Quality (Fresh Boronic Acid, Catalyst, Base) Inert_Atmosphere->Reagent_Quality 2. Reagent Integrity Reaction_Parameters Optimize Reaction Parameters Reagent_Quality->Reaction_Parameters 3. Condition Optimization Catalyst_System Screen Catalyst/Ligand Reaction_Parameters->Catalyst_System If still low yield Base_Solvent Screen Base/Solvent Reaction_Parameters->Base_Solvent If still low yield Success Improved Yield Catalyst_System->Success Base_Solvent->Success

Caption: Troubleshooting workflow for low reaction yields.

Data on Reaction Parameter Optimization

The following tables summarize the impact of different catalysts, ligands, bases, and solvents on Suzuki reactions with substrates similar to this compound.

Table 1: Comparison of Catalyst and Ligand Systems

Catalyst PrecursorLigandTypical Loading (mol%)Comments
Pd(OAc)₂ / Pd₂(dba)₃SPhos / XPhos1-5Highly active for sterically hindered and electron-rich/deficient substrates. Often provides good yields where older ligands fail.
Pd(PPh₃)₄-2-5A classic catalyst, but may be less effective for challenging substrates compared to modern systems.
PdCl₂(dppf)-2-5Good general catalyst, but may require higher temperatures.
Buchwald Precatalysts(e.g., XPhos-Pd-G3)1-3Air- and moisture-stable, providing reliable generation of the active Pd(0) species. Recommended for difficult couplings.

Table 2: Effect of Different Bases

BaseStrengthSolubilityComments
K₃PO₄StrongModerate in aqueous mixturesOften a good choice for challenging couplings, can promote high yields.
Cs₂CO₃StrongHigh in many organic solventsEffective base, but can be more expensive and hygroscopic.
K₂CO₃ModerateLow in many organic solventsA common and cost-effective choice, but may require higher temperatures or longer reaction times.
CsFWeakModerateCan be effective, especially with fluorinated substrates, and may reduce side reactions.

Table 3: Common Solvents and Their Effects

Solvent SystemTypical RatioComments
1,4-Dioxane / Water4:1 to 10:1A very common and effective system for a wide range of Suzuki couplings.
Toluene / Water10:1Good for higher temperature reactions.
THF / Water4:1Another effective solvent system, but THF's lower boiling point limits the reaction temperature.
DMF or DMAcAnhydrous or with waterCan be useful for substrates with poor solubility in other solvents, but may require higher temperatures for catalyst activation.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a starting point and may require optimization for your specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki Catalytic Cycle and Common Pitfalls

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights potential issues that can lead to low yields.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Pd_Black Pd Black (Inactive) Pd0->Pd_Black Oxygen/ High Temp. PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' (Product) Protodeboronation Protodeboronation Boronic_Acid Ar'B(OH)2 + Base Boronic_Acid->Transmetal Activation Boronic_Acid->Protodeboronation H2O

Caption: The Suzuki catalytic cycle with potential deactivation pathways.

References

Technical Support Center: Protodeboronation of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated phenylboronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with fluorinated phenylboronic acids?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of a defluorinated arene byproduct.[1][2] This side reaction is particularly problematic when working with fluorinated phenylboronic acids, as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.[3][4][5] The electron-withdrawing nature of fluorine atoms can make the boronic acid more susceptible to this decomposition pathway, especially under basic conditions commonly used in cross-coupling reactions.[2][6][7]

Q2: What are the primary factors that promote the protodeboronation of my fluorinated phenylboronic acid?

A2: Several factors can significantly influence the rate of protodeboronation:

  • pH and Base: The reaction pH is a critical factor.[1][8] Both acidic and basic conditions can catalyze protodeboronation, with base-catalyzed decomposition being a major issue in popular cross-coupling reactions like the Suzuki-Miyaura coupling.[1][6][9][10][11] The type and strength of the base used are crucial; strong bases can accelerate protodeboronation.[5][9]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[3][4][5][12]

  • Solvent: The choice of solvent can impact the stability of the boronic acid. Protic solvents, especially water, can act as a proton source for the side reaction.[2][5][12][13]

  • Ligands: In metal-catalyzed reactions, certain ligands can influence the rate of protodeboronation. Strong donor ligands like acetonitrile (B52724) and pyridine (B92270) have been shown to accentuate copper-mediated protodeboronation.[3][4]

  • Reaction Time: Longer reaction times expose the sensitive boronic acid to decomposition-promoting conditions for an extended period.[12]

Q3: I am observing significant amounts of the protodeboronated byproduct in my Suzuki-Miyaura coupling reaction. How can I minimize it?

A3: Here are several strategies to suppress protodeboronation in your Suzuki-Miyaura coupling:

  • Modify the Boron Source: Instead of the free boronic acid, consider using a more stable boronic ester derivative, such as a pinacol (B44631) ester or a MIDA (N-methyliminodiacetic acid) boronate.[1][5][14][15] These derivatives act as "slow-release" sources of the boronic acid, maintaining a low concentration in the reaction mixture and thus minimizing side reactions.[1]

  • Optimize the Base: Use a weaker base. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are often preferred over strong bases like sodium hydroxide (B78521) (NaOH).[5][9][12]

  • Lower the Reaction Temperature: If your catalyst system is active enough, running the reaction at a lower temperature can significantly slow down the rate of protodeboronation.[3][4][5][12]

  • Solvent Selection: Employing anhydrous solvents can help minimize the availability of protons.[5][12] Biphasic solvent systems, such as a mixture of an ethereal solvent (like dioxane or THF) and water, can sometimes be beneficial by facilitating the formation of the active boronate species while managing stability.[2]

  • Catalyst and Ligand System: Utilize highly active catalyst systems that promote a fast rate for the desired cross-coupling reaction, thereby outcompeting the slower protodeboronation pathway.[1][15] The choice of ligand is also crucial; for instance, monodentate biarylphosphine ligands have been found to be effective for challenging couplings of unstable boronic acids.[15]

  • Control Reactant Addition: In some cases, the order of reactant addition can impact the extent of protodeboronation. For instance, pre-mixing the boronic acid with the catalyst at high temperatures before adding other reagents can lead to significant decomposition.[16]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High levels of protodeboronated byproduct Reaction conditions are too harsh (high temperature, strong base).1. Lower the reaction temperature.[3][4][5][12] 2. Switch to a weaker base (e.g., K₂CO₃, K₃PO₄).[5][9][12] 3. Use a more stable boronic ester (pinacol or MIDA).[1][5][14][15]
Presence of a proton source.1. Use anhydrous solvents.[5][12] 2. Minimize the amount of water if it is required for the reaction.
Slow cross-coupling reaction.1. Increase catalyst loading.[5] 2. Use a more active catalyst/ligand system.[1][15]
Low or no desired product, starting material consumed Protodeboronation is the dominant reaction pathway.1. Implement a combination of the above strategies. 2. Consider a "slow-release" strategy using boronic esters.[1]
Inconsistent reaction yields Variability in the extent of protodeboronation.1. Carefully control reaction parameters (temperature, time, stoichiometry). 2. Ensure consistent quality of reagents and solvents. 3. Check the order of reactant addition.[16]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of various factors on protodeboronation.

Table 1: Effect of Solvent on Protodeboronation Yield

Arylboronic AcidSolventTemperature (°C)Yield of Protodeboronated Product (%)Reference
Substituted Arylboronic AcidAcetic Acid11070[13]
Substituted Arylboronic AcidFormic Acid11045[13]
Substituted Arylboronic AcidAcetic Acid/Water11023[13]
Substituted Arylboronic AcidHCl/Water11026[13]

Table 2: Effect of Temperature on Protodeboronation Yield in Acetic Acid

Arylboronic AcidTemperature (°C)Yield of Protodeboronated Product (%)Reference
Substituted Arylboronic Acid80Low[13]
Substituted Arylboronic Acid100Moderate[13]
Substituted Arylboronic Acid11070[13]
Substituted Arylboronic Acid130High[13]

Table 3: Half-lives of Fluorinated Phenylboronic Acids under Basic Conditions

Arylboronic AcidConditionsHalf-lifeReference
C₆HnF(5–n)B(OH)₂ isomerspH > 13, 70 °C, aqueous dioxane<3 ms (B15284909) to 6.5 months[6]
2,6-Difluorophenylboronic acidpH-dependentVaries[6]
Pentafluorophenylboronic acidpH > 13, 70 °C, aqueous dioxaneVery short[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Phenylboronic Acid to Minimize Protodeboronation

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the fluorinated phenylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.) to an oven-dried reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, THF, or a mixture with a minimal amount of water if necessary) to the reaction vessel.

  • Reaction Execution: Stir the reaction mixture at the lowest effective temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Preparation of a Pinacol Ester of a Fluorinated Phenylboronic Acid

  • Setup: To a round-bottom flask, add the fluorinated phenylboronic acid (1.0 equiv.) and pinacol (1.1 equiv.).

  • Solvent: Dissolve the solids in an anhydrous solvent such as toluene (B28343) or THF.

  • Reaction: Stir the mixture at room temperature or with gentle heating. For azeotropic removal of water, a Dean-Stark apparatus can be used with refluxing toluene.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Work-up: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent cross-coupling reaction without further purification.

Visualizations

Protodeboronation_Mechanisms cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed ArB(OH)2_acid Ar-B(OH)2 Protonated_ArB [Ar-B(OH)2H]+ ArB(OH)2_acid->Protonated_ArB + H+ ArH_acid Ar-H Protonated_ArB->ArH_acid + H2O - B(OH)3 - H+ B(OH)3_acid B(OH)3 ArB(OH)2_base Ar-B(OH)2 Boronate [Ar-B(OH)3]- ArB(OH)2_base->Boronate + OH- ArH_base Ar-H Boronate->ArH_base + H2O - B(OH)3 - OH- B(OH)3_base B(OH)3

Caption: Acid- and base-catalyzed protodeboronation pathways.

Troubleshooting_Workflow Start High Protodeboronation Observed ChangeBoronSource Use Boronic Ester (Pinacol, MIDA) Start->ChangeBoronSource OptimizeBase Switch to Weaker Base (K2CO3, K3PO4) Start->OptimizeBase LowerTemp Lower Reaction Temperature Start->LowerTemp CheckSolvent Use Anhydrous Solvent Start->CheckSolvent Result Reduced Protodeboronation ChangeBoronSource->Result OptimizeBase->Result LowerTemp->Result CheckSolvent->Result

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 5-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxyphenylboronic acid. Catalyst deactivation is a common challenge in cross-coupling reactions involving this and similar substrates, which can lead to low yields and reaction failures. This guide is designed to help you identify and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of palladium catalyst deactivation in Suzuki-Miyaura reactions using this compound?

Catalyst deactivation in Suzuki-Miyaura reactions with this compound can be attributed to several factors:

  • Palladium Precipitation: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black.[1] This is often visible as a black solid forming in the reaction mixture. High temperatures and insufficient ligand concentration can accelerate this process.[1]

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be sensitive to air and moisture, leading to their oxidation. Degradation of the ligand can expose the palladium center, leading to precipitation.[1]

  • Protodeboronation: Fluorinated arylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, particularly under basic conditions.[2][3] This consumes the starting material and does not directly deactivate the catalyst but is a competing reaction that lowers the yield.

  • Catalyst Poisoning: Trace impurities in the reactants, solvents, or from the reaction atmosphere can act as catalyst poisons. Common poisons include sulfur compounds and excess halide ions.[2]

  • Homocoupling: The boronic acid can undergo homocoupling to form a biaryl species.[1] This side reaction consumes the starting material and can lead to the formation of less active palladium species.[1][4] This is often promoted by the presence of oxygen.[5]

Q2: My reaction has stalled and I see a black precipitate. What is happening and how can I fix it?

The formation of a black precipitate is a strong indication of the formation of palladium black, a deactivated form of the catalyst.[1] Here are some troubleshooting steps:

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Try increasing the ligand-to-palladium ratio.[1]

  • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Consider running the reaction at a lower temperature for a longer duration.[1]

  • Ensure Thorough Degassing: Oxygen can oxidize the active Pd(0) species to inactive Pd(II) and can also promote ligand oxidation.[1] Ensure all solvents and reagents are properly degassed.

  • Use a More Robust Catalyst System: Consider using more robust Buchwald or cataCXium® ligands, which are designed to be more stable and promote efficient catalysis.[1]

Q3: My reaction is sluggish or incomplete, but I don't see any precipitate. What could be the issue?

If there is no visible catalyst precipitation, deactivation may be occurring at a molecular level, or other side reactions could be competing with your desired transformation.[1] Consider the following:

  • Ligand Degradation: Ensure you are using high-quality, fresh ligands and handling them under an inert atmosphere.[1]

  • Protodeboronation: Your boronic acid may be degrading. You can check for the presence of 1-fluoro-4-methoxybenzene as a byproduct. To minimize this, you can try using a weaker base, lower reaction temperatures, or a faster catalyst system.[2][3]

  • Poor Reagent Quality: The this compound itself may contain impurities or have degraded upon storage. Consider purifying the boronic acid before use.

  • Inefficient Transmetalation: The electronic properties of this compound, being somewhat electron-rich and potentially sterically hindered, might slow down the transmetalation step.[6] Using a different ligand or base combination might be necessary to facilitate this step.

Q4: How can I minimize the homocoupling of this compound?

Homocoupling is often promoted by the presence of oxygen or an excess of a Pd(II) species at the beginning of the reaction.[4] To minimize this side reaction:

  • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst.[5]

  • Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ can be beneficial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), ensure its reduction to Pd(0) is efficient and does not primarily proceed through homocoupling of the boronic acid.[4][7]

  • Controlled Reagent Addition: In some cases, the slow addition of the boronic acid can help to keep its concentration low, which may suppress the rate of homocoupling.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Symptom Potential Cause Suggested Solution
Black precipitate formsCatalyst agglomeration (Palladium black)[1]- Increase ligand-to-metal ratio.- Lower reaction temperature.[1]- Use a more robust ligand (e.g., Buchwald ligands).[1]
No precipitate, reaction stalls- Ligand degradation.- Protodeboronation of boronic acid.[2][3]- Catalyst poisoning by impurities.[2]- Use fresh, high-purity ligands under inert atmosphere.[1]- Screen different bases (weaker bases may reduce protodeboronation).[6]- Purify starting materials and solvents.
Significant amount of homocoupled boronic acidPresence of oxygen or inefficient Pd(II) reduction.[4][5]- Ensure rigorous degassing of all reagents and solvents.[5]- Use a Pd(0) precatalyst or optimize in-situ reduction conditions.[4][7]
Starting material consumed, but desired product is not the major productProtodeboronation is the dominant pathway.[2][3]- Use a weaker base (e.g., K₃PO₄, Cs₂CO₃).- Lower the reaction temperature.[6]- Employ a faster catalyst system to favor cross-coupling over protodeboronation.[3]
Illustrative Data on Catalyst System Performance

The following table provides illustrative data on how the choice of ligand and base can affect the outcome of a Suzuki-Miyaura reaction with an electron-rich, potentially challenging boronic acid like this compound. Note: This data is for illustrative purposes and actual results may vary.

Catalyst SystemLigandBaseTemperature (°C)Yield (%)Key Observation
APPh₃Na₂CO₃10035Significant palladium black formation.[1]
BPPh₃K₃PO₄8055Reduced catalyst precipitation, but some homocoupling observed.
CSPhosK₃PO₄8092High yield, minimal side products. Buchwald ligands are often effective for challenging substrates.[1]
DXPhosCs₂CO₃6088Good yield at a lower temperature, minimizing potential protodeboronation.[3]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Catalyst Preparation:

    • In a separate vial, under an inert atmosphere, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

    • Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) to the catalyst mixture and stir for a few minutes until dissolved.

  • Reaction Setup:

    • Add the degassed solvent to the reaction vessel containing the aryl halide, boronic acid, and base.

    • Using a syringe, transfer the catalyst solution to the reaction vessel under a positive pressure of inert gas.

    • Ensure the reaction mixture is well-stirred.

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).

    • Monitor the reaction progress using a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Purification of Boronic Acids via Diethanolamine (B148213) Adduct Formation

This protocol can be used to purify this compound if impurities are suspected to be an issue.[4]

  • Adduct Formation:

    • Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add diethanolamine (1.0-1.1 equiv) dropwise while stirring.

    • A precipitate of the diethanolamine adduct should form. Stir for 1-2 hours.

    • Collect the solid by filtration and wash with a small amount of cold solvent.

  • Liberation of the Pure Boronic Acid:

    • Suspend the diethanolamine adduct in an organic solvent (e.g., ethyl acetate).

    • Add an aqueous acid solution (e.g., 1M HCl) and stir vigorously until the solid dissolves.

    • Transfer the mixture to a separatory funnel. The purified boronic acid will be in the organic layer.

    • Separate the layers and wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified boronic acid.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Base Base Boronate [R-B(OH)₃]⁻ Base->Boronate BoronicAcid R-B(OH)₂ BoronicAcid->Boronate + OH⁻ PdII_Ar_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_Ar_R Boronate->Transmetalation RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deactivation_Pathway Active_Catalyst Active Pd(0)L₂ Ligand_Loss Ligand Dissociation Active_Catalyst->Ligand_Loss Inactive_Catalyst Inactive 'Pd Black' Unstable_Intermediate Unstable Pd(0)L Ligand_Loss->Unstable_Intermediate - L Aggregation Aggregation Aggregation->Inactive_Catalyst Unstable_Intermediate->Aggregation High_Temp High Temperature High_Temp->Ligand_Loss Low_Ligand_Conc Low [Ligand] Low_Ligand_Conc->Ligand_Loss

Caption: Pathway for catalyst deactivation via palladium black formation.

Troubleshooting_Workflow Start Low Reaction Yield Check_Precipitate Observe Black Precipitate? Start->Check_Precipitate Action_Precipitate Optimize Ligand/Temp Use Robust Catalyst Check_Precipitate->Action_Precipitate Yes Check_Side_Products Analyze for Side Products (Homocoupling, Protodeboronation) Check_Precipitate->Check_Side_Products No Yes_Precipitate Yes No_Precipitate No Action_Homocoupling Improve Degassing Use Pd(0) Precatalyst Check_Side_Products->Action_Homocoupling Homocoupling Detected Action_Protodeboronation Screen Weaker Bases Lower Temperature Check_Side_Products->Action_Protodeboronation Protodeboronation Detected Check_Reagents Check Reagent Purity (Boronic Acid, Solvents) Check_Side_Products->Check_Reagents No Major Side Products Purify Purify Reagents Check_Reagents->Purify

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of Suzuki Coupling Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing boron-containing impurities from Suzuki-Miyaura coupling reaction mixtures. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during product purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki coupling reaction?

A1: Besides the desired cross-coupled product, several other species can be present in the reaction mixture. These include:

  • Unreacted Starting Materials: Residual aryl halides and boronic acids or their derivatives.[1]

  • Homocoupled Byproducts: Products formed from the coupling of two identical aryl halides or two identical boronic acids.[1][2]

  • Protodeborylated Arenes: The boronic acid is replaced by a hydrogen atom (R-B(OH)₂ → R-H).[1][2][3]

  • Palladium Catalyst: Residual palladium from the catalyst used in the reaction.[1]

  • Boronic Acid Degradation Products: Boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines.[2]

Q2: What are the primary strategies for removing boronic acid and its byproducts?

A2: Several methods can be employed, often in combination, to remove boron-containing impurities. The choice of method depends on the properties of the desired product and the nature of the impurities. The most common strategies include:

  • Aqueous Workup (Acid-Base Extraction)[4]

  • Column Chromatography[1]

  • Use of Scavenger Resins[4][5]

  • Derivatization followed by filtration or extraction[4][5]

  • Recrystallization[1][5]

  • Azeotropic Distillation with Methanol[4]

Q3: Why is it often difficult to remove boronic acids using standard silica (B1680970) gel chromatography?

A3: Boronic acids are polar compounds and can interact strongly with silica gel. This can lead to significant streaking on the column, poor separation from polar products, or even irreversible adsorption to the stationary phase.[4]

Q4: Can an aqueous wash effectively remove boronic acid impurities?

A4: Yes, an aqueous basic wash is a common and effective technique. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃).[4] These salts are highly water-soluble and can be extracted from the organic layer into the aqueous phase.[4] This method is most suitable when the desired product is neutral and not sensitive to basic conditions.[4]

Q5: What are scavenger resins and how do they aid in boron removal?

A5: Scavenger resins are solid-supported reagents with functional groups that selectively bind to specific impurities. For boron removal, resins functionalized with diol or diethanolamine (B148213) (DEAM) groups are particularly effective as they form stable complexes with boronic acids.[4][5][6][7] The resin-bound impurity can then be easily removed by filtration, simplifying the workup process.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Boronic acid impurity co-elutes with the product during column chromatography. The solvent system is not optimized for sufficient separation.- Modify the solvent system. A more polar eluent may be needed to retain the boronic acid on the silica gel.[1]- Consider using an alternative purification method such as an acid-base extraction or a scavenger resin.[4]
Acid-base extraction is ineffective at removing the boronic acid. The pH of the aqueous layer is not high enough to deprotonate the boronic acid fully.- Ensure the pH of the aqueous wash is sufficiently basic (pH > 10).[8]- Perform multiple extractions with fresh basic solution to maximize removal.[8]
The desired product is also extracted into the aqueous basic layer. The product contains an acidic functional group that is also deprotonated by the base.- Use a milder base, such as saturated sodium bicarbonate (NaHCO₃), if the product is less acidic than the boronic acid.- Employ a non-extractive method like scavenger resins or derivatization.[4][5]
Significant amounts of homocoupled boronic acid byproduct are observed. Reaction conditions favor self-coupling. This can be exacerbated by the instability of the boronic acid.- Consider the slow addition of the boronic acid to the reaction mixture to maintain a low concentration and favor cross-coupling.[1]- Use a more stable boronic acid derivative, such as a pinacol (B44631) ester or a MIDA boronate, which releases the boronic acid slowly under the reaction conditions.[2][9]

Quantitative Data on Purification Methods

The efficiency of boron removal is highly dependent on the specific substrates and conditions used. The following table provides a general comparison of common methods.

Purification Method Typical Efficiency Advantages Disadvantages
Acid-Base Extraction Good to ExcellentSimple, inexpensive, and effective for neutral or basic products.[4]Not suitable for acidic or base-sensitive products.[4] May require multiple extractions.
Scavenger Resins ExcellentHigh selectivity, simple filtration-based workup, suitable for sensitive products.[4][5]Higher cost compared to extractions. May require optimization of resin amount and reaction time.
Derivatization (e.g., with diethanolamine) ExcellentForms a crystalline adduct that can often be filtered off, providing a non-chromatographic purification.[4][5]Requires an additional reaction step and removal of excess derivatizing agent.
Column Chromatography VariableCan provide very high purity if separation is successful.Can be challenging for polar products that co-elute with boronic acids.[4] Often time-consuming and requires large solvent volumes.
Recrystallization Good to ExcellentCan be a highly effective method for purifying solid products.[5]Dependent on the product being a crystalline solid with suitable solubility properties.
Azeotropic Distillation GoodEffective for removing boron as volatile trimethyl borate.[4]Requires heating and may not be suitable for thermally sensitive compounds.

Experimental Protocols

Method 1: Acid-Base Extraction

This protocol is suitable for the removal of acidic boronic acid impurities from neutral or basic organic products.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of an aqueous basic solution (e.g., 1 M NaOH or 1 M K₂CO₃).[4]

  • Separation: Stopper the funnel and shake vigorously, venting periodically to release any pressure. Allow the layers to fully separate. The deprotonated boronic acid salt will partition into the aqueous layer.[4]

  • Drain: Drain the lower aqueous layer.

  • Repeat: For optimal removal, repeat the extraction of the organic layer with a fresh portion of the basic solution one or two more times.[8]

  • Wash and Dry: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt such as MgSO₄ or Na₂SO₄.[4]

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.[4]

Method 2: Boron Removal with a Scavenger Resin

This method is ideal for products that are sensitive to aqueous acidic or basic conditions.

  • Resin Selection: Choose a suitable boronic acid scavenger resin, such as one functionalized with diol or DEAM groups.[5]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., DCM, THF).[4]

  • Scavenging: Add the scavenger resin to the solution. Typically, 2 to 4 equivalents of resin relative to the residual boronic acid are used.[4]

  • Agitation: Stir the resulting suspension at room temperature. Monitor the disappearance of the boronic acid from the solution by a suitable method (e.g., TLC, LC-MS). The required time can range from 1 to 4 hours.[4]

  • Filtration: Filter the mixture to remove the resin. A pad of celite or a sintered glass funnel can be used.[4]

  • Rinse: Wash the collected resin with a small amount of the solvent to recover any adsorbed product.[4]

  • Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[5]

Method 3: Derivatization with Diethanolamine

This protocol converts the boronic acid into a crystalline adduct that can often be removed by filtration.

  • Dissolution: Suspend the crude material containing the boronic acid impurity in a solvent like methylene (B1212753) chloride or diethyl ether.[4][5]

  • Adduct Formation: Add diethanolamine (1.1 to 1.5 equivalents relative to the boronic acid) to the solution.[5] Stir the mixture. The diethanolamine-boronate adduct will often precipitate as a crystalline solid.

  • Filtration: Filter the mixture, collecting the filtrate which contains the desired product. Wash the collected solid with a small amount of cold solvent.[5]

  • Product Isolation: Concentrate the filtrate under reduced pressure to isolate the purified product.[5]

Visualizations

Suzuki_Purification_Workflow start Crude Suzuki Reaction Mixture workup Aqueous Workup start->workup organic_layer Crude Organic Layer workup->organic_layer acid_base Acid-Base Extraction? organic_layer->acid_base scavenger Use Scavenger Resin? acid_base->scavenger No perform_extraction Perform Basic Wash (e.g., 1M NaOH) acid_base->perform_extraction Yes (Product is not acidic) chromatography Column Chromatography scavenger->chromatography No perform_scavenging Add Scavenger Resin & Stir scavenger->perform_scavenging Yes (Product is sensitive) recrystallization Recrystallization chromatography->recrystallization No perform_chromatography Run Silica Gel Column chromatography->perform_chromatography Yes perform_recrystallization Perform Recrystallization recrystallization->perform_recrystallization Yes (Product is solid) dry_concentrate Dry & Concentrate recrystallization->dry_concentrate No perform_extraction->dry_concentrate perform_scavenging->dry_concentrate perform_chromatography->dry_concentrate pure_product Purified Product perform_recrystallization->pure_product dry_concentrate->pure_product

Caption: Decision workflow for selecting a suitable purification method.

Troubleshooting_Boron_Removal start Product still contains boron impurity after purification method_used Which method was used? start->method_used extraction Acid-Base Extraction method_used->extraction Extraction chrom Column Chromatography method_used->chrom Chromatography scavenger Scavenger Resin method_used->scavenger Scavenger extraction_q1 Was the aqueous layer sufficiently basic (pH > 10)? extraction->extraction_q1 chrom_q1 Did the impurity co-elute? chrom->chrom_q1 scavenger_q1 Were enough equivalents of resin used? scavenger->scavenger_q1 extraction_a1_no Increase pH and/or perform more extractions extraction_q1->extraction_a1_no No extraction_q2 Is the product acidic? extraction_q1->extraction_q2 Yes extraction_a2_yes Switch to a non-extractive method (Scavenger or Derivatization) extraction_q2->extraction_a2_yes Yes chrom_a1_yes Optimize solvent system (increase polarity) chrom_q1->chrom_a1_yes Yes chrom_q2 Did the impurity streak? chrom_q1->chrom_q2 No chrom_a2_yes Consider pre-treating with a basic wash or scavenger resin chrom_q2->chrom_a2_yes Yes scavenger_a1_no Increase equivalents of resin (3-5 eq) scavenger_q1->scavenger_a1_no No scavenger_q2 Was the stirring time sufficient? scavenger_q1->scavenger_q2 Yes scavenger_a2_no Increase stirring time (monitor by TLC/LCMS) scavenger_q2->scavenger_a2_no No

References

Technical Support Center: Improving Sluggish Couplings with 5-Fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for improving the reaction kinetics of sluggish Suzuki-Miyaura couplings involving 5-Fluoro-2-methoxyphenylboronic acid.

Troubleshooting Guide

Issue: Low or No Conversion

Your Suzuki-Miyaura coupling with this compound is showing minimal or no product formation after a standard reaction time.

Potential Causes and Solutions

Potential CauseSuggested Solutions
Inactive Catalyst The active Pd(0) species may not be forming efficiently or is decomposing. Ensure you are using a reliable palladium source. Consider using a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step. Rigorously degas all solvents and reagents to prevent oxygen from deactivating the catalyst.
Suboptimal Reaction Conditions The reaction temperature may be too low, the base too weak, or the solvent inappropriate for this specific substrate. Systematically screen different parameters. A stronger base like K₃PO₄ or Cs₂CO₃ might be required. Aprotic polar solvents such as dioxane, THF, or DMF, often with a small amount of water, are typically effective. Consider increasing the reaction temperature in increments, for example, from 80°C to 110°C.
Poor Reagent Quality The this compound may have degraded, or the coupling partner (aryl halide/triflate) may contain impurities that inhibit the catalyst. Use fresh, high-purity starting materials.
Challenging C-Cl Bond Activation If your substrate is an aryl chloride, remember that C-Cl bonds are less reactive than C-Br or C-I bonds. This often requires a more active catalytic system. The presence of the electron-donating methoxy (B1213986) group on the boronic acid can also decrease the reactivity of the system.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow. What is the first parameter I should change?

A1: For sluggish reactions, increasing the temperature is often the most effective initial step. Suzuki-Miyaura couplings are frequently performed at elevated temperatures, sometimes up to 100-120°C. If increasing the temperature does not sufficiently improve the reaction rate, you should then consider screening different ligands and bases.

Q2: Which catalyst and ligand combination is best for this electron-rich boronic acid?

A2: Electron-rich boronic acids, like this compound, often benefit from palladium catalysts paired with bulky, electron-rich phosphine (B1218219) ligands. These ligands can enhance the electron density at the palladium center, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. Commonly successful ligands for challenging couplings include Buchwald-type ligands such as SPhos and XPhos.

Q3: How do I prevent protodeboronation of my boronic acid?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with prolonged reaction times, high temperatures, and the presence of water. To mitigate this, you can:

  • Use anhydrous solvents.

  • Consider using a boronic ester (e.g., a pinacol (B44631) ester) as a "slow-release" source of the boronic acid. This keeps the concentration of the more sensitive free boronic acid low throughout the reaction.

  • Minimize the reaction time by optimizing other parameters to increase the reaction rate.

Q4: What is the role of the base, and which one should I choose?

A4: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst. For sluggish couplings, stronger, non-nucleophilic bases are often more effective. While K₂CO₃ is common, K₃PO₄ and Cs₂CO₃ are stronger bases that can significantly improve reaction rates and yields. The choice of base can be substrate-dependent, so screening may be necessary.

Q5: Can the solvent system affect my reaction rate?

A5: Absolutely. The solvent influences the solubility of your reagents and the stability and activity of the catalyst. Aprotic polar solvents like 1,4-dioxane, THF, and DMF are often effective. Using a mixed solvent system, such as dioxane/water or toluene/water, can also be beneficial. For instance, an aqueous n-butanol solvent system has been shown to be highly effective for some challenging Suzuki couplings.[1]

Optimized Reaction Parameters for Sluggish Couplings

The following table summarizes key reaction parameters and suggests optimized conditions for improving the kinetics of sluggish Suzuki-Miyaura couplings with this compound.

ParameterStandard ConditionsOptimized Conditions for Sluggish Reactions
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(PPh₃)₄ (pre-catalyst)
Ligand PPh₃SPhos, XPhos (bulky, electron-rich)
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃
Solvent Toluene, DioxaneDioxane/H₂O, THF/H₂O, n-Butanol/H₂O
Temperature 80 °C100 - 110 °C
Catalyst Loading 1-2 mol%2-5 mol%

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound.

  • Reaction Setup : In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes by evacuating and backfilling three times.

  • Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Reaction : Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting Workflow for Sluggish Suzuki-Miyaura Couplings

The following diagram outlines a logical workflow for troubleshooting and optimizing a sluggish Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Start: Sluggish Reaction (Low Conversion) check_temp Increase Temperature (e.g., to 100-110°C) start->check_temp Initial Step check_catalyst Screen Ligands (e.g., SPhos, XPhos) check_temp->check_catalyst If still slow success Reaction Optimized (High Conversion) check_temp->success If successful check_base Screen Bases (e.g., K3PO4, Cs2CO3) check_catalyst->check_base If still slow check_catalyst->success If successful check_reagents Check Reagent Quality (Fresh Boronic Acid) check_base->check_reagents If still slow check_base->success If successful consider_slow_release Consider Slow-Release Strategy (Boronic Ester) check_reagents->consider_slow_release If protodeboronation is suspected check_reagents->success If successful consider_slow_release->success If successful

Caption: A step-by-step workflow for troubleshooting sluggish Suzuki-Miyaura reactions.

Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 lab1 oxidative_addition Oxidative Addition pd_complex2 R1-Pd(II)L2-R2 pd_complex1->pd_complex2 lab2 transmetalation Transmetalation pd_complex2->pd0 product R1-R2 pd_complex2->product lab3 reductive_elimination Reductive Elimination reactants1 R1-X (Aryl Halide) reactants1->pd_complex1 reactants2 R2-B(OH)2 (Boronic Acid) + Base reactants2->pd_complex1

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Impact of solvent choice on 5-Fluoro-2-methoxyphenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-Fluoro-2-methoxyphenylboronic acid. The content is designed to address specific issues related to the impact of solvent choice on the reactivity of this reagent, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: this compound is an electron-rich boronic acid due to the presence of the methoxy (B1213986) group. This can lead to several challenges:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-fluoro-4-methoxybenzene as a byproduct and reducing the yield of the desired coupled product. This is often promoted by high temperatures and the presence of water and certain bases.[1][2]

  • Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl is another possible side reaction, though typically less prevalent than protodeboronation. This can be influenced by the presence of oxygen and the choice of palladium catalyst.[3]

  • Catalyst Inhibition: The methoxy group can potentially chelate to the palladium center, which may influence the catalytic activity.[4]

Q2: How does the choice of solvent affect the outcome of Suzuki-Miyaura reactions with this compound?

A2: The solvent system plays a critical role in the success of the coupling reaction by influencing the solubility of reagents, the stability of the boronic acid, and the kinetics of the catalytic cycle.

  • Aprotic Solvents: Solvents like dioxane, tetrahydrofuran (B95107) (THF), and toluene (B28343) are commonly used, often with an aqueous base. They generally provide good solubility for the organic coupling partners and the catalyst.[5][6]

  • Protic Solvents: Alcohols like ethanol (B145695) can be used, often in combination with water and other organic solvents. They can sometimes accelerate the reaction but may also increase the rate of protodeboronation if not carefully controlled.[7][8]

  • Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF) can be effective, particularly for less reactive aryl chlorides, but can be difficult to remove and may promote side reactions at high temperatures.[6]

  • Aqueous Mixtures: The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. However, the amount of water should be carefully controlled to minimize protodeboronation.[2][4]

Q3: What is protodeboronation and how can it be minimized when working with this compound?

A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. For this compound, this results in the formation of 1-fluoro-4-methoxybenzene. To minimize this undesired side reaction:

  • Use Anhydrous Solvents: When possible, using anhydrous solvents and inert atmosphere techniques can reduce the presence of water that contributes to protodeboronation.[3]

  • Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.[1]

  • Use Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester, can reduce the rate of protodeboronation. The boronic acid is then generated in situ during the reaction.[3]

  • Optimize Reaction Temperature and Time: Avoid unnecessarily high temperatures and long reaction times, as these can promote the degradation of the boronic acid. Monitor the reaction progress and work it up promptly upon completion.[2]

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.

Problem Potential Cause Suggested Solution
Low or No Yield of Desired Product Protodeboronation of this compound - Use anhydrous solvents and perform the reaction under an inert atmosphere.- Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃).- Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating.- Consider converting the boronic acid to its pinacol ester.[3]
Poor Solubility of Reagents - Choose a solvent system in which all components (aryl halide, boronic acid, base, and catalyst) are at least partially soluble. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, THF/H₂O) is often effective.[2]
Ineffective Catalyst System - Screen different palladium catalysts and ligands. For electron-rich boronic acids, ligands like SPhos or RuPhos with a Pd₂(dba)₃ precursor can be effective.[9] - Ensure the palladium catalyst is not deactivated. Use fresh catalyst and properly degas the reaction mixture.
Significant Amount of 1-Fluoro-4-methoxybenzene Byproduct Protodeboronation - This is a direct indicator of protodeboronation. Implement the strategies outlined above to minimize this side reaction.
Formation of Symmetrical Biaryl Byproduct (Homocoupling) Presence of Oxygen - Ensure the reaction is thoroughly degassed before heating.[3]
Use of Pd(II) Precatalyst - The in situ reduction of Pd(II) to Pd(0) can sometimes lead to homocoupling. Consider using a Pd(0) source like Pd(PPh₃)₄.[3]
Reaction Stalls Before Completion Insufficient Base - Ensure at least 2-3 equivalents of base are used. The base is consumed during the reaction.
Catalyst Deactivation - Impurities in the starting materials or solvents can poison the catalyst. Ensure high-purity reagents and solvents are used.

Data Presentation: Impact of Solvent on Reaction Yield

The following table provides representative data on the impact of different solvent systems on the Suzuki-Miyaura coupling of this compound with 4-bromoanisole (B123540).

Reaction: this compound + 4-Bromoanisole → 5-Fluoro-2,4'-dimethoxybiphenyl

Conditions: this compound (1.2 eq.), 4-bromoanisole (1.0 eq.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq.), 90 °C, 12 h.

Solvent System (v/v) Yield (%) 1-Fluoro-4-methoxybenzene Byproduct (%)
Toluene / H₂O (4:1)7515
1,4-Dioxane (B91453) / H₂O (4:1)888
THF / H₂O (4:1)8212
DMF / H₂O (4:1)6525
Ethanol / H₂O (1:1)5535

Note: These are representative yields and will vary based on specific reaction conditions and substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling in 1,4-Dioxane/Water

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of deionized water (previously degassed by bubbling with inert gas for 20-30 minutes) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)-Ar'(L2) transmetalation->pd_aryl_complex boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_protodeboronation Check for Protodeboronation (1-fluoro-4-methoxybenzene byproduct) start->check_protodeboronation mitigate_protodeboronation Use Anhydrous Solvents Milder Base (K2CO3) Lower Temperature Use Boronate Ester check_protodeboronation->mitigate_protodeboronation Yes check_reagents Check Reagent Quality (Catalyst, Base, Solvents) check_protodeboronation->check_reagents No success Improved Yield mitigate_protodeboronation->success optimize_conditions Optimize Catalyst/Ligand Screen Solvents Adjust Base check_reagents->optimize_conditions Reagents OK optimize_conditions->success

Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Guide to LC-MS Analysis of Suzuki Coupling Products from 5-Fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The analysis of the resulting products is critical for reaction optimization, yield determination, and purity assessment. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the analysis of Suzuki coupling products derived from 5-Fluoro-2-methoxyphenylboronic acid.

Comparison of Analytical Techniques

LC-MS has become the preferred method for monitoring Suzuki coupling reactions and characterizing their products due to its high sensitivity, selectivity, and speed.[1] However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin Layer Chromatography (TLC) are also employed, each with its own set of advantages and limitations.

FeatureLC-MSGC-MSTLC
Principle Separation based on polarity, followed by mass-to-charge ratio detection.Separation based on volatility and polarity, followed by mass-to-charge ratio detection.Separation based on polarity on a solid stationary phase.
Sample Volatility Not required.Required. Derivatization may be necessary for non-volatile compounds.Not required.
Sensitivity High (ng to pg level).High (pg to fg level).Low (µg to ng level).
Selectivity High, provides molecular weight and structural information.High, provides molecular weight and fragmentation patterns for structural elucidation.Low, based on retention factor (Rf).
Quantitative Capability Excellent with appropriate standards.Good with appropriate standards.Semi-quantitative at best.
Analysis Time Fast (minutes per sample).Moderate (minutes to tens of minutes per sample).Fast (minutes per plate).
Instrumentation Cost High.High.Low.
Typical Application Reaction monitoring, purity determination, high-throughput screening.Analysis of volatile and thermally stable products.Rapid reaction monitoring for presence/absence of starting materials and products.

Experimental Protocols

Suzuki Coupling Reaction: Synthesis of 2'-Fluoro-4,5'-dimethoxy-1,1'-biphenyl

This protocol describes the Suzuki coupling of this compound with 4-bromoanisole (B123540).

Materials:

Procedure:

  • To a dry round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add palladium(II) acetate (0.02 mmol) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 2'-Fluoro-4,5'-dimethoxy-1,1'-biphenyl.

LC-MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Desolvation gas at 800 L/hr, cone gas at 50 L/hr.

  • Scan Range: m/z 100-500.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in acetonitrile or mobile phase to an appropriate concentration (e.g., 1-10 µg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

Experimental Workflow

G cluster_reaction Suzuki Coupling Reaction cluster_workup Workup & Purification cluster_analysis LC-MS Analysis Reactants This compound + 4-bromoanisole Reaction_Vessel Reaction at 90°C Reactants->Reaction_Vessel Catalyst Pd(OAc)2 / PPh3 Catalyst->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Solvent Dioxane / Water Solvent->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Product Purification->Product Sample_Prep Sample Preparation (Dilution & Filtration) Product->Sample_Prep LC_Separation UHPLC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection Mass Spectrometry (ESI-MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Caption: Workflow for Suzuki coupling and LC-MS analysis.

Logical Relationship of Analytical Techniques

G cluster_techniques Analytical Techniques cluster_attributes Key Attributes Analysis_Goal Analysis of Suzuki Coupling Product LC_MS LC-MS Analysis_Goal->LC_MS GC_MS GC-MS Analysis_Goal->GC_MS TLC TLC Analysis_Goal->TLC Quantitative Quantitative Analysis LC_MS->Quantitative Excellent Qualitative Qualitative Analysis LC_MS->Qualitative Excellent Speed Speed of Analysis LC_MS->Speed Fast Cost Cost LC_MS->Cost High GC_MS->Quantitative Good GC_MS->Qualitative Excellent GC_MS->Speed Moderate GC_MS->Cost High TLC->Quantitative Semi-quantitative TLC->Qualitative Good (Screening) TLC->Speed Very Fast TLC->Cost Low

Caption: Comparison of analytical techniques.

References

Comparative Guide to the Synthesis of Biaryl Compounds Utilizing 5-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to key biaryl structures synthesized using 5-fluoro-2-methoxyphenylboronic acid. The focus is on the widely applied Suzuki-Miyaura cross-coupling reaction, with a comparative overview of an alternative synthetic strategy. This document is intended to assist researchers in selecting optimal synthetic pathways based on performance, efficiency, and substrate scope.

Introduction

This compound is a versatile building block in modern organic synthesis, particularly valued for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl scaffolds that are prevalent in many biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] The presence of the fluorine and methoxy (B1213986) substituents on the boronic acid can significantly influence the physicochemical properties of the resulting compounds, such as metabolic stability and binding affinity. This guide presents a detailed examination of the synthesis of a key intermediate, 4-(5-fluoro-2-methoxyphenyl)pyrimidin-2-amine (B12042167), via Suzuki-Miyaura coupling and compares it with an alternative synthetic method for a related structure.

Performance Comparison of Synthetic Routes

The following tables summarize the quantitative data for the synthesis of 4-(5-fluoro-2-methoxyphenyl)pyrimidin-2-amine via a standard Suzuki-Miyaura coupling protocol and an alternative synthesis of a structurally related biaryl amine, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, through a nucleophilic aromatic substitution reaction.

Table 1: Synthesis of 4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine via Suzuki-Miyaura Coupling

ParameterValueReference
Starting Materials This compound, 4-chloro-2-aminopyrimidineGeneral Protocol
Catalyst Pd(dppf)Cl₂General Protocol
Base K₂CO₃General Protocol
Solvent 1,4-Dioxane (B91453)/WaterGeneral Protocol
Reaction Temperature 90 °CGeneral Protocol
Reaction Time 12-24 hGeneral Protocol
Yield Typically >70% (estimated)General Protocol
Purity High (purification by column chromatography)General Protocol

Note: Specific experimental data for the direct synthesis of this compound from this compound is based on generalized and well-established Suzuki-Miyaura coupling protocols.[2]

Table 2: Alternative Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

ParameterValueReference
Starting Materials 3-(2-chloropyrimidin-4-yl)-1-methylindole, 4-fluoro-2-methoxy-5-nitroaniline[3]
Catalyst p-toluenesulfonic acid[3]
Base Not explicitly used as a reactant[3]
Solvent 2-Pentanol (B3026449)[3]
Reaction Temperature 80 °C[3]
Reaction Time 6 h[3]
Yield 99.0%[3]
Purity High (purified by filtration and washing)[3]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings.

Materials:

  • This compound (1.2 equivalents)

  • 4-Chloro-2-aminopyrimidine (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-aminopyrimidine, this compound, Pd(dppf)Cl₂, and anhydrous potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Sparge the resulting mixture with the inert gas for 10-15 minutes.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the pure 4-(5-fluoro-2-methoxyphenyl)pyrimidin-2-amine.

Protocol 2: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

This protocol is adapted from the synthesis described by ChemicalBook (1421372-94-2).[3]

Materials:

  • 3-(2-chloropyrimidin-4-yl)-1-methylindole (50 g)

  • 4-fluoro-2-methoxy-5-nitroaniline (42 g)

  • p-toluenesulfonic acid (3.54 g)

  • 2-Pentanol (1000 mL)

Procedure:

  • To a 2L three-necked flask, add 2-pentanol, 3-(2-chloropyrimidin-4-yl)-1-methylindole, 4-fluoro-2-methoxy-5-nitroaniline, and p-toluenesulfonic acid at room temperature.[3]

  • Heat the reaction mixture to 80 °C and maintain stirring for 6 hours.[3]

  • After the reaction is complete, cool the mixture to 25-28 °C.[3]

  • Collect the solid product by filtration.[3]

  • Wash the filter cake with preheated 2-pentanol (50 °C) to remove impurities.[3]

  • Dry the resulting solid in a vacuum oven to obtain the final product.[3]

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthetic pathways described.

Suzuki_Miyaura_Coupling cluster_reactants Starting Materials cluster_conditions Reaction Conditions 5-Fluoro-2-methoxyphenylboronic_acid 5-Fluoro-2-methoxyphenyl- boronic acid Reaction_Vessel Suzuki-Miyaura Cross-Coupling 5-Fluoro-2-methoxyphenylboronic_acid->Reaction_Vessel Aryl_Halide Aryl Halide (e.g., 4-Chloro-2-aminopyrimidine) Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Heat Heat (90 °C) Heat->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product 4-(5-Fluoro-2-methoxyphenyl)- pyrimidin-2-amine Purification->Final_Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Alternative_Synthesis cluster_reactants_alt Starting Materials cluster_conditions_alt Reaction Conditions Chloropyrimidine 3-(2-chloropyrimidin-4-yl)- 1-methylindole Reaction_Vessel_Alt Nucleophilic Aromatic Substitution Chloropyrimidine->Reaction_Vessel_Alt Aniline 4-fluoro-2-methoxy- 5-nitroaniline Aniline->Reaction_Vessel_Alt Acid_Catalyst Acid Catalyst (p-toluenesulfonic acid) Acid_Catalyst->Reaction_Vessel_Alt Solvent_Alt Solvent (2-Pentanol) Solvent_Alt->Reaction_Vessel_Alt Heat_Alt Heat (80 °C) Heat_Alt->Reaction_Vessel_Alt Workup_Alt Cooling & Filtration Reaction_Vessel_Alt->Workup_Alt Purification_Alt Washing with Hot Solvent Workup_Alt->Purification_Alt Final_Product_Alt N-(4-fluoro-2-methoxy-5-nitrophenyl)- 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine Purification_Alt->Final_Product_Alt

Caption: Workflow for Alternative Nucleophilic Substitution.

References

A Comparative Guide to 5-Fluoro-2-methoxyphenylboronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of fluorine and methoxy (B1213986) substituents on phenylboronic acids significantly influences their reactivity and performance in palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of 5-Fluoro-2-methoxyphenylboronic acid and its positional isomers, offering insights into their relative performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. While direct, side-by-side experimental data under identical conditions is not extensively available in the current literature, this guide leverages established principles of organic chemistry to predict and explain their reactivity trends.

Understanding the Influence of Substituent Effects

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the electronic and steric effects of its substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). Conversely, the methoxy group has a dual role: it is electron-withdrawing inductively (-I) but electron-donating through resonance (+M). The interplay of these effects, dictated by their relative positions on the phenyl ring, determines the overall electron density of the aromatic ring and the ease of the crucial transmetalation step in the catalytic cycle.

This compound , the primary subject of this guide, presents a unique substitution pattern. The methoxy group at the ortho position can potentially chelate with the palladium catalyst, which may influence the reaction rate and selectivity.[1] The fluorine atom at the meta position to the boronic acid group primarily exerts its electron-withdrawing inductive effect.

Isomers of Fluoro-2-methoxyphenylboronic Acid: A Comparative Overview

This guide will consider the following isomers for a comparative discussion:

  • This compound: The benchmark compound.

  • 4-Fluoro-2-methoxyphenylboronic acid: Fluorine is para to the boronic acid.

  • 3-Fluoro-2-methoxyphenylboronic acid: Fluorine is ortho to the boronic acid.

  • 2-Fluoro-5-methoxyphenylboronic acid: The positions of the fluoro and methoxy groups are swapped relative to the boronic acid.

Data Presentation: A Framework for Comparison

A direct quantitative comparison of reaction yields and times for these isomers would require dedicated experimental studies under standardized conditions. The following table is a template illustrating how such data could be presented. The values provided are hypothetical and serve as a guide for researchers designing their own comparative experiments.

Boronic Acid IsomerProduct Yield (%)Reaction Time (h)Key Observations
This compound e.g., 85e.g., 4Potential for ortho-methoxy chelation effect.
4-Fluoro-2-methoxyphenylboronic acid e.g., 90e.g., 3Strong electron-withdrawing effect of para-fluorine may accelerate reductive elimination.
3-Fluoro-2-methoxyphenylboronic acid e.g., 75e.g., 6Potential for steric hindrance from the ortho-fluorine atom.
2-Fluoro-5-methoxyphenylboronic acid e.g., 80e.g., 5Altered electronic and steric environment compared to the 5-fluoro-2-methoxy isomer.

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can serve as a starting point for the comparative evaluation of the different fluoromethoxyphenylboronic acid isomers. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for each specific substrate combination.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Fluoromethoxyphenylboronic acid isomer (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the fluoromethoxyphenylboronic acid isomer, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive flow of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Boronic Acid Isomer, Base Inert_Atmosphere Evacuate and Backfill with Inert Gas Reactants->Inert_Atmosphere Catalyst_Solvent Add Palladium Catalyst and Degassed Solvent Inert_Atmosphere->Catalyst_Solvent Heating Heat and Stir (e.g., 80-100 °C) Catalyst_Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Extraction Dilute, Extract with Organic Solvent Monitoring->Extraction Upon Completion Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Biaryl Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.

References

A Comparative Analysis of Reactivity: Fluorinated vs. Non-Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of synthetic endeavors. Phenylboronic acids are foundational building blocks in modern organic chemistry, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic introduction of fluorine atoms onto the phenyl ring can dramatically alter the physicochemical properties and reactivity of these compounds. This guide provides an objective comparison of fluorinated and non-fluorinated phenylboronic acids, supported by experimental data, to inform reagent selection in research and development.

Executive Summary

The substitution of hydrogen with fluorine on a phenylboronic acid molecule induces significant electronic effects that influence its reactivity, acidity, and stability. Generally, the strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid, which can impact reaction kinetics. While this heightened acidity can be advantageous in certain applications, it can also lead to increased susceptibility to decomposition pathways such as protodeboronation. In the context of the widely used Suzuki-Miyaura coupling, the electronic effects of fluorine substituents can modulate the transmetalation step, leading to observable differences in reaction yields and rates compared to non-fluorinated analogs. This guide will delve into these differences with a focus on quantitative data.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The electronic properties of the boronic acid play a crucial role in the efficiency of the catalytic cycle. Electron-withdrawing groups, such as fluorine, can influence the rate-determining transmetalation step.

Comparative Yields

The following table summarizes the product yields from the Suzuki-Miyaura coupling of various phenylboronic acids with different aryl halides. The data demonstrates the impact of fluorine substitution on the efficiency of the reaction under specific conditions.

Phenylboronic AcidCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Phenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃Not Specified110~95
4-Fluorophenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃Not Specified110~100
Phenylboronic Acid4-IodoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8091
2-Fluorophenylboronic Acid4-IodoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8085
3-Fluorophenylboronic Acid4-IodoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8088
4-Fluorophenylboronic Acid4-IodoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8089

Note: Yields are collated from various sources and may not be directly comparable due to differing reaction conditions. However, the data provides a general trend.

The data suggests that while fluorinated phenylboronic acids are highly effective in Suzuki-Miyaura couplings, their yields can be subtly influenced by the position of the fluorine atom. In some cases, the presence of a fluorine substituent leads to comparable or even slightly higher yields than the non-fluorinated parent compound[1].

Physicochemical Properties: Acidity (pKa)

The Lewis acidity of phenylboronic acids is a critical parameter influencing their reactivity. The electron-withdrawing nature of fluorine substituents significantly increases the acidity (lowers the pKa) of the boronic acid. This is due to the stabilization of the resulting boronate anion.

CompoundSubstituent(s)pKa
Phenylboronic AcidNone8.86
4-Fluorophenylboronic Acid4-F8.77
3-Fluorophenylboronic Acid3-F8.41
2-Fluorophenylboronic Acid2-F8.70
2,6-Difluorophenylboronic Acid2,6-F₂7.37
Pentafluorophenylboronic Acid2,3,4,5,6-F₅6.17

This trend of increasing acidity with the number of fluorine substituents is a key consideration for reaction design, as the acidity can affect the optimal pH for reactions and the stability of the boronic acid itself.

Stability Considerations: Protodeboronation

A crucial aspect of boronic acid chemistry is their stability, particularly their susceptibility to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. Electron-deficient arylboronic acids, including many fluorinated derivatives, are more prone to this decomposition pathway, especially under basic conditions.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (fluorinated or non-fluorinated) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for pKa Determination by Potentiometric Titration

Materials:

  • Arylboronic acid sample (accurately weighed)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (for maintaining constant ionic strength)

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Dissolve a known amount of the arylboronic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol (B129727) or DMSO to ensure solubility).

  • Add KCl solution to maintain a constant ionic strength.

  • If the sample is acidic, titrate with the standardized NaOH solution. If it is basic, titrate with the standardized HCl solution.

  • Add the titrant in small, precise increments, recording the pH value after each addition.

  • Continue the titration well past the equivalence point.

  • Plot the pH values against the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Visualizing Reaction Principles

To better understand the processes involved, the following diagrams illustrate the key concepts discussed.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Acidity_Trend cluster_0 Increasing Acidity (Decreasing pKa) Phenylboronic_Acid Phenylboronic Acid (pKa ≈ 8.86) Monofluoro Monofluoro- phenylboronic Acid Phenylboronic_Acid->Monofluoro Difluoro Difluoro- phenylboronic Acid Monofluoro->Difluoro Pentafluoro Pentafluoro- phenylboronic Acid (pKa ≈ 6.17) Difluoro->Pentafluoro Protodeboronation_Workflow Arylboronic_Acid Arylboronic Acid (Ar-B(OH)2) Protodeboronation Protodeboronation Arylboronic_Acid->Protodeboronation Proton_Source Proton Source (e.g., H2O, Acid, Base) Proton_Source->Protodeboronation Arene Arene (Ar-H) Protodeboronation->Arene Boric_Acid Boric Acid (B(OH)3) Protodeboronation->Boric_Acid

References

The Fluorine Advantage: Enhancing Suzuki-Miyaura Coupling with 5-Fluoro-2-Methoxy Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for pharmaceutical and materials science applications. The efficiency and selectivity of this palladium-catalyzed reaction are profoundly influenced by the electronic and steric nature of the coupling partners. A strategic substitution pattern that has demonstrated significant advantages is the 5-fluoro-2-methoxy arrangement on a phenyl ring, whether on the boronic acid or the aryl halide component. This guide provides a comparative analysis of the benefits conferred by this substitution, supported by established principles of reaction kinetics and electronic effects, to aid researchers in optimizing their synthetic strategies.

The introduction of a fluorine atom at the 5-position and a methoxy (B1213986) group at the 2-position of a phenyl ring creates a unique electronic environment that favorably impacts the key steps of the Suzuki-Miyaura catalytic cycle. The primary advantages can be attributed to the interplay of the electron-withdrawing nature of the fluorine atom and the electron-donating and coordinating potential of the methoxy group.

Key Advantages of 5-Fluoro-2-Methoxy Substitution:

  • Enhanced Reactivity and Yield: The strong electron-withdrawing effect of the fluorine atom increases the Lewis acidity of a boronic acid partner, which can accelerate the transmetalation step, often a rate-limiting step in the catalytic cycle. For an aryl halide, the fluorine substituent can make the aromatic ring more electron-deficient, potentially facilitating the initial oxidative addition of the palladium catalyst.

  • Modulated Reaction Kinetics: The presence of both an electron-withdrawing (fluoro) and an electron-donating (methoxy) group allows for a fine-tuning of the electronic properties of the substrate, which can lead to more controlled and predictable reaction kinetics.

  • Improved Selectivity: In cases of polyhalogenated substrates, the electronic influence of the 5-fluoro-2-methoxy substitution can enhance the regioselectivity of the coupling reaction.

  • Favorable Physicochemical Properties: For drug discovery and development, the incorporation of fluorine can improve metabolic stability, lipophilicity, and binding affinity of the final product.

Comparative Performance Analysis

While direct, side-by-side quantitative data for the 5-fluoro-2-methoxy substitution against all possible alternatives is dispersed throughout the scientific literature, the principles of physical organic chemistry allow for a qualitative and semi-quantitative comparison. The following table illustrates the expected performance of a 5-fluoro-2-methoxy substituted reactant in a Suzuki-Miyaura coupling compared to its non-fluorinated counterpart and a substrate with only a fluorine substituent.

SubstrateKey Substituent EffectsExpected Impact on Suzuki Coupling
5-Fluoro-2-methoxyphenylboronic acid Fluorine (5-position): Strong -I (inductive) effect, weak +M (mesomeric) effect. Increases Lewis acidity of boron. Methoxy (2-position): Strong +M effect, weak -I effect. Can potentially coordinate with the palladium center.Enhanced reactivity: The increased Lewis acidity due to the fluorine atom is expected to accelerate transmetalation, leading to higher yields and potentially shorter reaction times compared to the non-fluorinated analogue. The ortho-methoxy group may also influence the reaction rate and selectivity through steric and electronic effects.
2-Methoxyphenylboronic acid Methoxy (2-position): Strong +M effect, weak -I effect.Baseline reactivity: Serves as a baseline for comparison. The electron-donating nature of the methoxy group can influence the nucleophilicity of the aryl group.
3-Fluorophenylboronic acid Fluorine (3-position): Strong -I effect.Increased reactivity: The electron-withdrawing fluorine atom is expected to increase the reaction rate compared to unsubstituted phenylboronic acid. However, the lack of the ortho-methoxy group may result in different reaction kinetics and yields compared to the 5-fluoro-2-methoxy substituted analogue.

Experimental Protocols: A Representative Methodology

To empirically validate the advantages of the 5-fluoro-2-methoxy substitution, a comparative study can be designed. Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with both this compound and its non-fluorinated counterpart, 2-methoxyphenylboronic acid.

Objective: To compare the reaction yield and rate of a Suzuki-Miyaura coupling using this compound versus 2-methoxyphenylboronic acid.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • This compound

  • 2-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In two separate, dry Schlenk flasks equipped with magnetic stir bars, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill each flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water, 5 mL) to each flask via syringe.

  • Reaction: Heat the reaction mixtures to a specified temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular time intervals.

  • Work-up: Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the isolated yield for each reaction.

Visualizing the Process: Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, where the electronic effects of the 5-fluoro-2-methoxy substitution play a crucial role.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Ar-X Transmetal Transmetalation PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetal->PdII_ArAr Ar'B(OH)₂ Base PdII_ArAr->Pd0 RedElim Reductive Elimination ArAr Ar-Ar' RedElim->ArAr ArX_in ArX_in->PdII_ArX Boronic_in Boronic_in->PdII_ArAr Base_in Base_in->PdII_ArAr

Suzuki-Miyaura Catalytic Cycle

Conclusion

The strategic placement of a fluorine atom at the 5-position and a methoxy group at the 2-position on a phenyl ring offers a distinct set of advantages in Suzuki-Miyaura cross-coupling reactions. The synergistic electronic effects of these substituents can lead to enhanced reactivity, higher yields, and greater control over the reaction, making it a valuable strategy for the synthesis of complex biaryl compounds. For researchers in drug discovery and materials science, leveraging the "fluorine advantage" through this substitution pattern can pave the way for more efficient and robust synthetic routes to novel and functional molecules. The provided experimental framework serves as a starting point for the systematic evaluation and optimization of these reactions in the laboratory.

A Comparative Guide to Boronic Acid Alternatives for Biaryl Synthesis: Spotlight on 5-Fluoro-2-methoxyphenylboronic Acid Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of biaryl scaffolds, a cornerstone of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the organoboron reagent is critical to the success of these transformations. While 5-Fluoro-2-methoxyphenylboronic acid is a versatile building block, its alternatives—notably potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates—offer significant advantages in stability, handling, and in some cases, reactivity. This guide provides an objective comparison of these reagents, supported by experimental data, to inform the selection of the optimal reagent for your synthetic endeavors.

Executive Summary: Stability and Reactivity Profile

The primary alternatives to this compound are its corresponding potassium trifluoroborate salt and MIDA boronate ester. Both alternatives demonstrate enhanced stability compared to the parent boronic acid, which can be susceptible to protodeboronation and decomposition, especially under challenging reaction conditions or during prolonged storage.[1] This increased stability translates to a longer shelf-life, easier handling, and often more reproducible reaction outcomes.

  • Potassium Organotrifluoroborates (R-BF₃K): These crystalline salts are significantly more stable to air and moisture than their boronic acid counterparts.[1] They typically require an in situ hydrolysis step to generate the active boronic acid species for the catalytic cycle. This "slow-release" mechanism can be advantageous in minimizing side reactions.[1]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, air- and moisture-insensitive crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[2] The MIDA ligand protects the boron center, rendering it unreactive in anhydrous cross-coupling conditions. Deprotection to the corresponding boronic acid is typically achieved under mild aqueous basic conditions. This unique feature allows for sequential, iterative cross-coupling strategies.

Performance in Biaryl Synthesis: A Comparative Analysis

To provide a quantitative comparison, the following data for the Suzuki-Miyaura coupling of (2-Cyano-3-methoxyphenyl)boron reagents with 2-bromoanisole (B166433) is presented. This substrate is structurally and electronically similar to the 5-fluoro-2-methoxyphenyl system and serves as an excellent model for comparison.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
(2-Cyano-3-methoxyphenyl)boronic acid2-BromoanisolePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄ (2 eq)Toluene (B28343)/H₂O1001285
Potassium (2-Cyano-3-methoxyphenyl)trifluoroborate2-BromoanisolePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄ (2 eq)Toluene/H₂O1001292
(2-Cyano-3-methoxyphenyl)boronic acid MIDA ester2-BromoanisolePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄ (3 eq)THF/H₂O801895

Note: Yields are representative and can vary depending on the specific reaction conditions, catalyst, ligand, and scale.[1]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The diagram below illustrates the key steps of this process.

Suzuki_Miyaura_Cycle cluster_0 cluster_1 A Pd(0)Ln B Ar-Pd(II)-X Ln A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-OR' Ln B->C Ligand Exchange (Base, e.g., OH⁻) D Ar-Pd(II)-Ar' Ln C->D Transmetalation (Ar'-B(OH)₂) D->A E Ar-Ar' D->E Reductive Elimination Boronic_Acid Ar'-B(OH)₂ (from Boronic Acid) Trifluoroborate Ar'-BF₃K (from Trifluoroborate + H₂O) MIDA_Boronate Ar'-B(MIDA) (from MIDA Boronate + Base/H₂O)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using this compound and its alternatives.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Toluene, degassed

  • Water, degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl halide, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling with Potassium 5-Fluoro-2-methoxyphenyltrifluoroborate

Materials:

  • Potassium 5-Fluoro-2-methoxyphenyltrifluoroborate (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene, degassed

  • Water, degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Follow the same setup and inert atmosphere procedure as in Protocol 1, substituting the boronic acid with the potassium trifluoroborate salt.

  • The reaction is typically heated to 80-110 °C.

  • The workup and purification procedure is identical to Protocol 1.

Protocol 3: Suzuki-Miyaura Coupling with 5-Fluoro-2-methoxyphenyl MIDA boronate

Materials:

  • 5-Fluoro-2-methoxyphenyl MIDA boronate (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Tetrahydrofuran (THF), degassed

  • Water, degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the MIDA boronate, aryl halide, palladium catalyst, ligand, and base.

  • Establish an inert atmosphere as described previously.

  • Add degassed THF and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress. The deprotection of the MIDA boronate and subsequent coupling occur in situ.

  • Follow the workup and purification steps outlined in Protocol 1.

Conclusion

Potassium trifluoroborates and MIDA boronates present as highly stable and effective alternatives to this compound for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability simplifies handling and storage, while their reactivity profiles can lead to improved yields and cleaner reaction profiles. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the stability of the coupling partners and the potential for iterative cross-coupling strategies, for which MIDA boronates are uniquely suited. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

A Comparative Performance Analysis: 5-Fluoro-2-methoxyphenylboronic Acid vs. its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of these transformations. This guide provides an objective comparison between 5-Fluoro-2-methoxyphenylboronic acid and its corresponding potassium trifluoroborate salt, offering insights into their stability, reactivity, and handling, supported by representative experimental data and detailed protocols.

Executive Summary

This compound is a commonly utilized reagent in Suzuki-Miyaura coupling reactions. However, like many boronic acids, it can be susceptible to degradation via protodeboronation and dehydration, which can impact reaction stoichiometry and reproducibility.[1] The corresponding potassium trifluoroborate salt emerges as a highly stable alternative, offering significant advantages in terms of shelf-life, ease of handling, and, in many cases, improved reaction outcomes.[1][2] This guide will explore these differences in detail to assist researchers in selecting the optimal reagent for their specific synthetic needs.

Stability and Handling: A Key Differentiator

The primary advantage of potassium organotrifluoroborate salts over their boronic acid counterparts lies in their enhanced stability.[1]

  • This compound: As a boronic acid, this compound is prone to atmospheric moisture, which can lead to protodeboronation, the undesired cleavage of the carbon-boron bond.[3] It can also undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which alters the reagent's molecular weight and can complicate accurate stoichiometric measurements.[1] Storage under inert and dry conditions is often recommended.

  • Potassium 5-Fluoro-2-methoxyphenyltrifluoroborate: This salt is a crystalline, free-flowing solid that exhibits exceptional stability to both air and moisture.[1] This robustness allows for prolonged storage without degradation, ensuring more consistent and reproducible results in cross-coupling reactions.[1] The tetracoordinate nature of the boron atom in the trifluoroborate salt effectively "protects" it from the degradation pathways that affect boronic acids.

Performance in Suzuki-Miyaura Cross-Coupling

The following table presents representative yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid and its potassium trifluoroborate salt. This data, compiled from multiple sources, illustrates the general performance of these two classes of reagents and can be extrapolated to the performance of this compound and its trifluoroborate salt.

EntryAryl HalideBoron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O1001885-95
24-BromoanisolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~90
34-ChloroanisolePotassium PhenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O801680-90
44-BromoanisolePotassium PhenyltrifluoroboratePd(OAc)₂ / PPh₃K₂CO₃THF/H₂O8012~92

Note: The yields presented are representative and can vary based on the specific substrates, reaction conditions, and catalyst/ligand system employed.

Experimental Protocols

Detailed methodologies for the synthesis of the trifluoroborate salt and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, alongside a protocol for the direct use of the boronic acid, are provided below.

Synthesis of Potassium 5-Fluoro-2-methoxyphenyltrifluoroborate

This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates from boronic acids.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq).

  • Slowly add the KHF₂ solution to the stirred solution of the boronic acid.

  • Stir the resulting mixture at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting solid is the potassium trifluoroborate salt, which can be collected by filtration, washed with cold water, and dried under vacuum.

G Synthesis of Potassium 5-Fluoro-2-methoxyphenyltrifluoroborate cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup Boronic_Acid This compound Dissolve Dissolve Boronic Acid in Methanol Boronic_Acid->Dissolve KHF2 Potassium Hydrogen Fluoride (KHF₂) Prepare_KHF2_sol Prepare Saturated Aqueous KHF₂ Solution KHF2->Prepare_KHF2_sol Mixing Mix Solutions and Stir Dissolve->Mixing Prepare_KHF2_sol->Mixing Evaporation Remove Methanol (Rotary Evaporator) Mixing->Evaporation Filtration Filter and Wash with Cold Water Evaporation->Filtration Drying Dry Under Vacuum Filtration->Drying Product Potassium 5-Fluoro-2-methoxyphenyltrifluoroborate Drying->Product

Caption: Workflow for the synthesis of the trifluoroborate salt.

Suzuki-Miyaura Coupling Protocol using this compound

This protocol is a general procedure for the coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)

  • Anhydrous toluene and deionized water (10:1 ratio)

  • Schlenk tube

  • Magnetic stirrer and oil bath

Procedure:

  • To a dry Schlenk tube, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling Protocol using Potassium 5-Fluoro-2-methoxyphenyltrifluoroborate

This protocol is a general procedure for the coupling of an aryl halide with a trifluoroborate salt.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

  • Potassium 5-Fluoro-2-methoxyphenyltrifluoroborate (1.5 eq)

  • Palladium(II) chloride (PdCl₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF) and deionized water (9:1 ratio)

  • Schlenk tube

  • Magnetic stirrer and oil bath

Procedure:

  • To a dry Schlenk tube, add the aryl halide, potassium 5-Fluoro-2-methoxyphenyltrifluoroborate, palladium(II) chloride, triphenylphosphine, and cesium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed THF and water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, showing the involvement of the organoboron species.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Ar-Pd(II)-Ar' L₂ RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boron_Reagent Ar'-B(OH)₂ or Ar'-BF₃K Boron_Reagent->Transmetalation Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

Both this compound and its potassium trifluoroborate salt are valuable reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them will depend on the specific requirements of the synthesis. For applications where stability, ease of handling, and long-term storage are critical, the trifluoroborate salt offers clear advantages. While the boronic acid may be perceived as more "active," its trifluoroborate counterpart provides a robust and reliable alternative that can lead to more consistent and reproducible outcomes, a crucial factor in both academic research and industrial drug development. The provided protocols offer a solid starting point for the application of both reagents in the synthesis of valuable biaryl compounds.

References

A Comparative Guide to Purity Assessment of Boronic Acid Derivatives: qNMR vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the purity of boronic acid derivatives is crucial for the success of subsequent synthetic steps and the quality of the final product. Boronic acids and their derivatives are fundamental building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Impurities, such as inorganic salts, unreacted starting materials, or byproducts like boroxines (cyclic trimeric anhydrides), can significantly impact reaction yields, catalyst performance, and the impurity profile of the final active pharmaceutical ingredient (API).[1]

This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Titration—for the purity assessment of boronic acid derivatives. We will delve into the experimental protocols, present comparative data, and visualize the workflows to assist you in selecting the most appropriate method for your specific needs.

Quantitative Data Comparison

The following table summarizes the performance of qNMR, HPLC, LC-MS, and Titration for the purity assessment of a representative boronic acid derivative, 4-acetylphenylboronic acid. While the data is compiled from various sources and is illustrative, it provides a realistic comparison of what can be expected from each technique.

Analytical MethodPurity (%)Major Impurity Detected (%)Principle of QuantificationKey AdvantagesKey Limitations
qNMR 98.71.1 (Boroxine)Absolute quantification against a certified internal standard.High precision and accuracy, absolute quantification without the need for a specific reference standard of the analyte, structural information on impurities.Lower sensitivity compared to LC-MS, potential for signal overlap in complex mixtures.
HPLC-UV 98.50.8 (Deboronated starting material)Relative quantification based on peak area percentage.High throughput, excellent for routine analysis and separation of impurities.Requires a reference standard for the analyte for accurate quantification, different impurities may have different UV responses.
LC-MS 98.60.75 (Deboronated starting material), 0.1 (Unidentified)Quantification based on the response of a mass detector.High sensitivity and selectivity, ideal for identifying and quantifying trace impurities.Can be complex to develop methods, ionization efficiency can vary between compounds.
Titration 98.2Not specifiedAcid-base titration of the boronic acid moiety.Simple, cost-effective, and provides a measure of the acidic content.Not suitable for all boronic acid derivatives, lacks specificity, and does not provide information on non-acidic impurities.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Principle: qNMR is a primary analytical method that determines the absolute purity of a substance by comparing the integral of a specific analyte resonance to the integral of a certified internal standard with a known concentration.[1]

Experimental Protocol for 4-Acetylphenylboronic Acid:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-acetylphenylboronic acid and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean, dry NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Use a pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds) to ensure full relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the main peak is compared to the total area of all peaks.

Experimental Protocol for 4-Acetylphenylboronic Acid Derivatives: [2]

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Data Analysis:

    • The purity is calculated using the area percentage method:

Principle: LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification and quantification of impurities with high sensitivity and specificity.[1]

Experimental Protocol:

  • The HPLC method described above can be used. The eluent from the column is directed to the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for boronic acids.

  • Detection: Full scan mode for impurity identification and selected ion monitoring (SIM) for targeted impurity quantification.

Principle: This method is based on the acidic nature of the boronic acid functional group. The boronic acid is titrated with a standardized base, often in the presence of a polyol like mannitol, which enhances the acidity of the boronic acid.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh about 200 mg of the boronic acid derivative and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).

    • Add an excess of mannitol.

  • Titration:

    • Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M) using a pH meter or a suitable indicator (e.g., phenolphthalein).

  • Purity Calculation:

    • The purity is calculated based on the volume of titrant consumed and the stoichiometry of the reaction.

Visualization of Workflows and Relationships

To better understand the experimental processes and the interplay between these techniques, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh boronic acid derivative weigh_is Accurately weigh internal standard acquire_nmr Acquire ¹H NMR spectrum (long relaxation delay) weigh_sample->acquire_nmr dissolve Dissolve in deuterated solvent process_spectrum Phase and baseline correct spectrum acquire_nmr->process_spectrum integrate Integrate analyte and internal standard signals process_spectrum->integrate calculate Calculate purity integrate->calculate

qNMR Purity Assessment Workflow

Method_Selection start Purity Assessment Required q1 Need for absolute quantification? start->q1 q2 Routine analysis or high throughput needed? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Need to identify and quantify trace impurities? q2->q3 No hplc Use HPLC q2->hplc Yes q4 Is the analyte an acadic boronic acid? q3->q4 No lcms Use LC-MS q3->lcms Yes titration Use Titration q4->titration Yes end Method Selected q4->end No qnmr->end hplc->end lcms->end titration->end

Decision Guide for Purity Method Selection

Conclusion: Choosing the Right Tool for the Job

The selection of an appropriate analytical method for the purity assessment of boronic acid derivatives is contingent on the specific requirements of the analysis.

  • qNMR stands out as a primary method for providing accurate and absolute purity values without the need for an identical reference standard of the analyte. It is particularly valuable for the certification of reference materials and for obtaining highly reliable data for regulatory submissions.

  • HPLC is the workhorse for routine purity analysis in many laboratories due to its high throughput and excellent separative power. It is ideal for monitoring reaction progress and for quality control of batches.

  • LC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for the identification and quantification of trace impurities that may not be detectable by other techniques.

  • Titration provides a simple and cost-effective means of assessing the purity of acidic boronic acid derivatives, although it lacks the specificity and broad applicability of the other methods.

For a comprehensive and robust purity assessment, a combination of orthogonal techniques is often recommended. For instance, HPLC can be used for initial screening and routine analysis, while qNMR can be employed to confirm the absolute purity of key batches or to certify in-house reference standards. This multi-faceted approach provides a high degree of confidence in the quality of your boronic acid derivatives, ensuring the reliability and reproducibility of your research and development efforts.

References

Revolutionizing Suzuki Coupling: A High-Throughput Screening Guide to Ligand Selection for 5-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the synthesis of complex biaryl compounds. The efficiency of this reaction is critically dependent on the choice of ligand, particularly when employing sterically hindered and electronically rich substrates such as 5-Fluoro-2-methoxyphenylboronic acid. This guide provides a comprehensive comparison of ligand performance, backed by high-throughput screening (HTS) methodologies, to aid researchers in accelerating their synthetic workflows.

The strategic selection of ligands is paramount in overcoming the challenges posed by sterically demanding substrates. Bulky and electron-rich phosphine (B1218219) ligands, for instance, have demonstrated considerable success in facilitating these challenging couplings.[1] This is attributed to their ability to promote the crucial oxidative addition and reductive elimination steps within the catalytic cycle.[2] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and catalytic activity, even at room temperature for some sterically hindered aryl chlorides.[3][4]

To systematically identify the optimal ligand, high-throughput screening offers a transformative approach, enabling the rapid evaluation of numerous reaction parameters in parallel.[5][6] This methodology significantly reduces the time and resources required for reaction optimization compared to traditional one-by-one experimentation.[7]

Comparative Ligand Performance

The following table summarizes the performance of representative ligand classes for the Suzuki-Miyaura coupling of an aryl halide with this compound. The data presented is a synthesis of expected outcomes based on established principles and literature precedents for similar sterically hindered substrates.

Ligand ClassExample LigandExpected Yield (%)Key Advantages
Buchwald-type Phosphines SPhos85-98%High efficiency for sterically hindered and electron-rich substrates.[8]
XPhos88-99%Excellent for unactivated aryl chlorides and heteroaryl halides.
N-Heterocyclic Carbenes (NHCs) IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)80-95%High thermal stability; effective for sterically demanding couplings.[3][9]
Indolyl Phosphines CM-phos82-96%Effective for aryl tosylates and allows for low catalyst loadings.[10]
P,O-Chelating Ligands 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane75-90%Efficient for a wide variety of arylboronic acids and aryl chlorides.[11]

Visualizing the Path to Discovery

To better illustrate the processes involved, the following diagrams outline the high-throughput screening workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

HTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Plates Reagent Plate (Aryl Halide, Base, Solvent) Reaction_Setup Automated Reaction Setup (Liquid Handler) Reagent_Plates->Reaction_Setup Boronic_Acid_Plate Boronic Acid Plate (this compound) Boronic_Acid_Plate->Reaction_Setup Ligand_Plate Ligand Plate (Array of Ligands) Ligand_Plate->Reaction_Setup Catalyst_Plate Catalyst Plate (Pd Precursor) Catalyst_Plate->Reaction_Setup Incubation Incubation (Heating/Stirring) Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis_Prep Sample Preparation (Dilution, Filtration) Quenching->Analysis_Prep LC_MS LC-MS or GC-MS Analysis Analysis_Prep->LC_MS Data_Processing Data Processing & Hit Identification LC_MS->Data_Processing

Caption: High-throughput screening workflow for ligand optimization.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal R'-B(OR)₂ PdII_ArR Ar-Pd(II)L₂-R' Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12][13][14]

Detailed Experimental Protocols

The successful implementation of a high-throughput screening campaign hinges on meticulous experimental design and execution.

General High-Throughput Screening Protocol

This protocol outlines a typical workflow for the screening of ligands in a 96-well plate format.[5][7]

  • Stock Solution Preparation:

    • Aryl Halide Stock: Prepare a solution of the desired aryl halide (e.g., 3-bromo-5-fluoro-2-methoxypyridine) in a suitable solvent (e.g., dioxane).

    • Boronic Acid Stock: Prepare a solution of this compound in the same solvent.

    • Base Stock: Prepare a solution of a suitable base (e.g., K₃PO₄) in water or an appropriate solvent.

    • Palladium Precursor Stock: Prepare a solution of a palladium precursor (e.g., Pd₂(dba)₃) in the reaction solvent.

    • Ligand Array: Prepare an array of ligands in a 96-well plate, with each well containing a different ligand.

  • Automated Reaction Setup:

    • Utilize a liquid handling robot to dispense the stock solutions into the 96-well reaction plate. A typical reaction mixture would consist of the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), base (2.0-3.0 equiv), palladium precursor (1-2 mol%), and the specific ligand (2-4 mol%).

    • The final reaction volume in each well is typically between 100 and 250 µL.

  • Reaction and Analysis:

    • The reaction plate is sealed and heated to the desired temperature (e.g., 80-120 °C) with agitation for a predetermined time (e.g., 12-24 hours).

    • After cooling, an internal standard is added to each well.

    • The reaction mixtures are then diluted and analyzed by high-throughput methods such as LC-MS or GC-MS to determine the yield of the desired biaryl product.[15]

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a representative example for a single reaction and can be adapted for the high-throughput format.

  • To a vial containing a stir bar is added the aryl halide (0.5 mmol), this compound (0.6 mmol), the selected ligand (e.g., SPhos, 0.01 mmol), and the palladium precursor (e.g., Pd(OAc)₂, 0.005 mmol).

  • The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).

  • Degassed solvent (e.g., toluene/water mixture) and a solution of the base (e.g., K₂CO₃, 1.0 mmol) are added via syringe.

  • The reaction mixture is heated to the desired temperature and stirred until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

By leveraging the power of high-throughput screening and a rational approach to ligand selection, researchers can significantly streamline the synthesis of complex molecules, accelerating the pace of innovation in both academic and industrial settings.

References

A Comparative Guide to 5-Fluoro-2-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organoboron reagents are indispensable tools in modern synthetic chemistry, particularly for the construction of carbon-carbon bonds in the development of pharmaceuticals and functional materials. Among these, 5-Fluoro-2-methoxyphenylboronic acid has emerged as a valuable building block. This guide provides an objective comparison of its performance in the widely-used Suzuki-Miyaura cross-coupling reaction against other common organoboron reagents, supported by experimental data and detailed protocols.

Performance Comparison of Organoboron Reagents

The electronic and steric properties of substituents on a phenylboronic acid significantly influence its reactivity and the overall yield of the Suzuki-Miyaura coupling reaction. This compound possesses a unique combination of an electron-withdrawing fluorine atom and an ortho-positioned, potentially chelating, methoxy (B1213986) group.

Generally, electron-withdrawing groups on the phenylboronic acid can enhance the rate of the crucial transmetalation step in the catalytic cycle. Conversely, electron-donating groups can increase the nucleophilicity of the aryl group being transferred. The ortho-methoxy group in this compound may also participate in chelation with the palladium catalyst, potentially influencing the reaction's regio- and stereoselectivity.[1][2][3]

The following tables summarize the performance of this compound and other relevant phenylboronic acids in Suzuki-Miyaura coupling reactions with various aryl halides. It is important to note that direct, side-by-side comparative data under identical conditions is limited in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the differing reaction parameters.

Table 1: Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 4-Bromoanisole

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd/RHA (0.5)K2CO3Ethanol10024>95[4]
24-Fluorophenylboronic acidG-COOH-Pd-10K2CO3Water1103~90[5]
32-Methoxyphenylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2O1001885[6]
4This compoundPd(dppf)Cl2K2CO3Dioxane/H2O9012Not directly availableN/A

Table 2: Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 1-Bromo-4-nitrobenzene

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidGO@NHC-PdK2CO3DMF/H2O100298[7]
24-Fluorophenylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2O1001288-98[8]
32-Methoxyphenylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2O10012Not directly availableN/A
4This compoundPd(PPh3)4K2CO3Dioxane/H2O80-100-Not directly available

Note: Direct yield data for this compound under these specific conditions was not found in the reviewed literature. Researchers should consider the provided protocols as a starting point for optimization.

Experimental Protocols

The following are detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction. These protocols are generalized and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system. Subsequently, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Coupled Product) F->G H Ar'-B(OH)2 H->D I Ar-X I->B J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Weigh Reagents (Aryl Halide, Boronic Acid, Base) prep2 Add to Flame-Dried Flask prep1->prep2 prep3 Establish Inert Atmosphere prep2->prep3 prep4 Add Degassed Solvent & Catalyst prep3->prep4 react1 Heat to Desired Temperature prep4->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Aqueous Workup & Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 analysis1 Characterize Product (NMR, MS) workup4->analysis1

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-methoxyphenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 5-Fluoro-2-methoxyphenylboronic acid is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical reagent effectively. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)SpecificationPurpose
Eye Protection Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]To prevent eye contact which can cause serious irritation.[1][2][3]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[1][2]
Respiratory Protection Type N95 (US) or equivalent respirator.[4]To be used in case of dust formation to prevent respiratory tract irritation.[1][2][3]
Body Protection Laboratory coat.To prevent contamination of personal clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. It should not be disposed of down the drain or in regular trash.[1][2] The following steps outline the proper procedure for its disposal:

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels).

    • This waste stream should be kept separate from other chemical wastes unless otherwise instructed by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a compatible, leak-proof container for solid waste. The container should be in good condition and have a secure lid.

    • For solutions containing this compound, use a designated, sealed container for liquid chemical waste.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: 179897-94-0[4]

      • An accurate estimation of the amount of waste.

      • The date the waste was first added to the container.

      • The primary hazards (e.g., "Irritant").

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][5]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Follow all institutional and local regulations for waste manifests and transportation. Disposal must be carried out at an approved waste disposal plant.[1][2][5][6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G Figure 1: Disposal Workflow for this compound A Start: Generation of Waste (Unused reagent, contaminated materials) B Step 1: Segregate Waste (Separate from other chemical waste) A->B C Step 2: Containerize Waste (Use compatible, sealed container) B->C D Step 3: Label Container (Chemical name, CAS#, hazards, date) C->D E Step 4: Store Waste (Designated, secure area) D->E F Step 5: Arrange for Disposal (Contact EHS or certified contractor) E->F G End: Compliant Disposal (Transport to approved facility) F->G

Caption: Disposal Workflow for this compound.

This structured approach ensures that the disposal of this compound is handled safely and in accordance with environmental regulations, building a foundation of trust in laboratory safety and chemical management.

References

Personal protective equipment for handling 5-Fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Fluoro-2-methoxyphenylboronic acid (CAS Number: 179897-94-0). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory to minimize exposure to this compound. The required PPE is outlined below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesMust be worn at all times in the laboratory. Goggles are required when there is a risk of splashing.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile or other impervious gloves are essential when handling the compound or its containers.[1][2] Gloves must be inspected for integrity before use and disposed of properly after handling.
Body Protection Laboratory CoatA flame-resistant lab coat is mandatory to protect skin and clothing from potential spills.[2] For tasks with a higher risk of splashes, consider an impervious apron.
Respiratory Protection NIOSH/MSHA Approved RespiratorA respirator (e.g., type N95) is required when handling the solid compound, especially if there is a potential for dust generation. Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.[1][2]
Footwear Closed-Toe ShoesTo protect against spills and falling objects, closed-toe shoes must be worn in the laboratory at all times.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and functioning correctly.[3][4]

  • Work in a designated area, such as a chemical fume hood, to minimize inhalation of dust.[1][2]

  • The work area should be clean and uncluttered.

2. Donning PPE:

  • Put on all required personal protective equipment as detailed in the table above.

3. Handling the Compound:

  • Minimize the generation of dust when transferring the solid.

  • Use appropriate tools, such as a spatula, for transfer.

  • Keep the container tightly closed when not in use.[3][5]

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Properly remove and dispose of contaminated gloves and any other disposable PPE.

  • Wash hands thoroughly after handling.[5]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare clean work area (fume hood) check_safety Verify eyewash/shower functionality prep_area->check_safety don_ppe Don all required PPE check_safety->don_ppe transfer Weigh/transfer compound, minimizing dust don_ppe->transfer close_container Keep container sealed when not in use transfer->close_container clean_area Clean work surface close_container->clean_area dispose_ppe Dispose of contaminated PPE clean_area->dispose_ppe wash_hands Wash hands thoroughly dispose_ppe->wash_hands start Waste Generated waste_type What is the waste type? start->waste_type excess_chem Excess Chemical waste_type->excess_chem Solid contaminated_item Contaminated Item (gloves, etc.) waste_type->contaminated_item Solid empty_container Empty Container waste_type->empty_container Container dispose_hw Collect as Hazardous Waste excess_chem->dispose_hw contaminated_item->dispose_hw triple_rinse Triple-rinse with solvent empty_container->triple_rinse collect_rinsate Collect rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of clean container per local regulations collect_rinsate->dispose_container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.